molecular formula C8H11NO4S2 B15620555 Erdosteine-d4

Erdosteine-d4

Katalognummer: B15620555
Molekulargewicht: 253.3 g/mol
InChI-Schlüssel: QGFORSXNKQLDNO-LNLMKGTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erdosteine-d4 is a useful research compound. Its molecular formula is C8H11NO4S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H11NO4S2

Molekulargewicht

253.3 g/mol

IUPAC-Name

2-[2-oxo-2-[(4,4,5,5-tetradeuterio-2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i1D2,2D2

InChI-Schlüssel

QGFORSXNKQLDNO-LNLMKGTHSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Erdosteine-d4: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Erdosteine-d4, a deuterated internal standard essential for the accurate quantification of the mucolytic agent Erdosteine in biological matrices. This document details the synthetic pathway, outlines key experimental protocols, and presents the analytical techniques used for its characterization, making it a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical bioanalysis.

Introduction

Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. To accurately measure its concentration in biological samples, a stable isotope-labeled internal standard is crucial for modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This compound, with four deuterium (B1214612) atoms incorporated into the thiodiglycolic acid backbone, serves as an ideal internal standard, co-eluting with the parent drug and compensating for matrix effects and variations in sample processing.

Synthesis of this compound

The synthesis of this compound follows the established synthetic route for unlabeled Erdosteine, with the key difference being the use of a deuterated precursor. The primary starting material for introducing the deuterium labels is Thiodiglycolic acid-d4.

Proposed Synthetic Pathway

The synthesis involves a two-step process:

  • Activation of Thiodiglycolic acid-d4: Thiodiglycolic acid-d4 is first activated to facilitate the subsequent amidation reaction. This can be achieved by converting it into an anhydride (B1165640), for example, by reacting it with acetic anhydride.

  • Coupling with DL-homocysteine thiolactone: The activated Thiodiglycolic acid-d4 is then reacted with DL-homocysteine thiolactone to form the final product, this compound.

Synthesis_Pathway Thiodiglycolic_acid_d4 Thiodiglycolic acid-d4 Activated_intermediate Activated Intermediate (Anhydride) Thiodiglycolic_acid_d4->Activated_intermediate Activation Acetic_anhydride Acetic Anhydride Acetic_anhydride->Activated_intermediate Erdosteine_d4 This compound Activated_intermediate->Erdosteine_d4 Coupling DL_homocysteine DL-homocysteine thiolactone DL_homocysteine->Erdosteine_d4

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from established methods for the synthesis of unlabeled Erdosteine.

1. Synthesis of Thiodiglycolic acid-d4 Anhydride (Activated Intermediate)

  • Materials: Thiodiglycolic acid-d4, Acetic Anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Thiodiglycolic acid-d4 in a minimal amount of acetic anhydride.

    • Heat the reaction mixture to 65-85°C.

    • Maintain the temperature and stir for 1-2 hours.

    • After the reaction is complete, remove the excess acetic anhydride under reduced pressure to obtain the crude anhydride, which can be used in the next step without further purification.

2. Synthesis of this compound

  • Materials: Thiodiglycolic acid-d4 anhydride, DL-homocysteine thiolactone hydrochloride, Sodium Bicarbonate, Water, Hydrochloric Acid.

  • Procedure:

    • In a reaction vessel, dissolve DL-homocysteine thiolactone hydrochloride in water and cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium bicarbonate in water to the reaction mixture to adjust the pH to approximately 8-9.

    • To this basic solution, add the previously prepared Thiodiglycolic acid-d4 anhydride in portions while maintaining the temperature at 0-5°C.

    • Stir the reaction mixture vigorously for 30-60 minutes at 0-5°C.

    • After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the crude this compound.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization of this compound

The structural integrity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques. As a stable isotope-labeled standard, confirmation of the mass difference and the absence of isotopic scrambling is critical.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₇D₄NO₄S₂
Molecular Weight253.33 g/mol
AppearanceWhite to off-white crystalline powder
Isotopic PurityTypically ≥ 98%
Spectroscopic and Chromatographic Characterization

1. Mass Spectrometry (MS)

Mass spectrometry is the primary technique to confirm the incorporation of deuterium atoms and to determine the isotopic purity of this compound.

  • Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the expected protonated molecular ion ([M+H]⁺) for this compound is m/z 254.3. This represents a +4 mass unit shift compared to the unlabeled Erdosteine ([M+H]⁺ at m/z 250.3).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS is used to confirm the location of the deuterium labels. The fragmentation pattern of this compound should be consistent with that of unlabeled Erdosteine, with a corresponding mass shift in the fragments containing the deuterated moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Erdosteine250.3204.2
This compound254.3208.2 (predicted)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum of this compound will be similar to that of unlabeled Erdosteine, but with the absence of signals corresponding to the protons on the deuterated carbons of the thiodiglycolic acid backbone.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all eight carbon atoms. The signals for the deuterated carbons will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding signals in the unlabeled compound.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

  • Method: A reversed-phase HPLC method with UV detection is typically employed.

  • Expected Result: A single major peak corresponding to this compound should be observed, with a purity of ≥ 98%. The retention time should be nearly identical to that of unlabeled Erdosteine.

Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized this compound Purity_Analysis Purity Analysis (HPLC) Start->Purity_Analysis Structure_Confirmation Structure Confirmation Start->Structure_Confirmation Final_Product Characterized this compound Purity_Analysis->Final_Product NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (HRMS and MS/MS) Structure_Confirmation->MS Isotopic_Purity Isotopic Purity Assessment MS->Isotopic_Purity Isotopic_Purity->Final_Product

Caption: Experimental workflow for the characterization of this compound.

Application in Bioanalysis

This compound is primarily used as an internal standard in the quantitative analysis of Erdosteine in biological samples by LC-MS/MS. Its use allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise results.

Bioanalytical Method Validation

A typical bioanalytical method using this compound as an internal standard would be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The synthesis and characterization of this compound are critical for the development of robust and reliable bioanalytical methods for its parent drug, Erdosteine. This technical guide provides a comprehensive framework for the synthesis of this important internal standard and the analytical techniques required to ensure its quality and suitability for use in regulated bioanalysis. The detailed protocols and characterization data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

The Chemical Landscape of Erdosteine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of Erdosteine-d4, a critical tool in pharmacokinetic and bioanalytical studies.

This compound is the deuterium-labeled form of Erdosteine (B22857), a multifaceted thiol derivative used in the management of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1] The strategic replacement of four hydrogen atoms with deuterium (B1214612) isotopes renders it an ideal internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in complex biological matrices.[2][3] This guide delves into its core chemical characteristics, experimental protocols for its use and synthesis, and the biochemical pathways of its parent compound.

Core Chemical and Physical Properties

This compound is structurally identical to Erdosteine, with the exception of isotopic labeling on the tetrahydrothiophen ring. This subtle modification results in a distinct molecular weight, allowing for its differentiation in mass spectrometry-based assays without significantly altering its chemical behavior.[2][4][5]

PropertyValueCitation(s)
Chemical Name 2-((2-oxo-2-((2-oxotetrahydrothiophen-3-yl-4,4,5,5-d4)amino)ethyl)thio)acetic acid[4]
Molecular Formula C₈H₇D₄NO₄S₂[4][6][7][8]
Molecular Weight 253.33 g/mol [2][6][7][8]
Unlabeled CAS No. 84611-23-4[6][9][10]
Appearance Crystalline solid[10]
Solubility Soluble in DMSO (~30 mg/ml) and dimethylformamide (~25 mg/ml). Sparingly soluble in aqueous buffers.[10]
Storage Recommended storage at -20°C for long-term stability.[10]

Experimental Protocols

Detailed methodologies are crucial for the effective application and synthesis of this compound. The following sections outline key experimental procedures.

General Synthesis Outline

The synthesis of Erdosteine involves the reaction of homocysteine thiolactone hydrochloride with an activated form of thiodiglycolic acid.[11][12][13] For this compound, a deuterated homocysteine thiolactone precursor would be utilized. A general laboratory-scale synthesis can be described as follows:

  • Activation of Thiodiglycolic Acid: Thiodiglycolic acid is reacted with an activating agent, such as acetic anhydride (B1165640) or isobutyl chloroformate, in a suitable organic solvent like acetone (B3395972) or isopropanol (B130326) to form a reactive intermediate.[11][12]

  • Preparation of Homocysteine Thiolactone Solution: DL-homocysteine thiolactone hydrochloride (or its deuterated analogue) is dissolved in a solvent system, often a mixture of water and an organic solvent like acetone or tetrahydrofuran.[11][12] The pH is adjusted to be neutral or slightly basic (pH 7-9) using a base like sodium bicarbonate or triethylamine (B128534) to deprotonate the amine.[11][13]

  • Condensation Reaction: The activated thiodiglycolic acid solution is then added to the homocysteine thiolactone solution. The reaction is typically carried out at a controlled temperature, ranging from -10°C to room temperature.[11] The pH of the reaction mixture is maintained between 6 and 7.[11]

  • Isolation and Purification: After the reaction is complete, the pH is lowered to 2-3 with an acid (e.g., hydrochloric acid) to precipitate the crude Erdosteine product.[11] The solid is then collected by filtration and purified, commonly by recrystallization from a solvent like ethanol, to yield the final product.[11]

G General Synthesis Workflow for Erdosteine A Activation of Thiodiglycolic Acid C Condensation Reaction (pH 6-7) A->C B Preparation of Deuterated Homocysteine Thiolactone Solution B->C D Acidification & Precipitation (pH 2-3) C->D E Filtration & Purification D->E

A simplified workflow for the synthesis of Erdosteine.
Quantification in Biological Matrices using LC-MS/MS

This compound is primarily used as an internal standard for the sensitive and selective quantification of Erdosteine in biological samples, such as human plasma.[3][14]

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (calibrator, quality control, or unknown), add 200 µL of a working solution of this compound (e.g., 100 ng/mL) in acetonitrile (B52724).[3]

    • Mix thoroughly (e.g., on a plate shaker for 5 minutes) to precipitate plasma proteins.[3]

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.[3]

    • Transfer the supernatant to a new plate or vial for analysis.[3]

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase HPLC or UHPLC column (e.g., C18, 50 x 2.1 mm, 1.8 µm).[3]

    • Use a mobile phase gradient suitable for separating Erdosteine from matrix components. A common mobile phase consists of acetonitrile and an aqueous buffer like 1 mM ammonium (B1175870) acetate.[14]

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3][14]

    • Monitor the specific mass transitions (precursor ion → product ion) for both Erdosteine and this compound. For example, Erdosteine can be monitored at m/z 250 → 204.[14] The transition for this compound will be shifted by +4 Da.

    • Quantify Erdosteine by calculating the peak area ratio of the analyte to the internal standard (this compound).

G LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis P Plasma Sample IS Add this compound (Internal Standard) P->IS PP Protein Precipitation (Acetonitrile) IS->PP C Centrifugation PP->C S Collect Supernatant C->S LC LC Separation (C18 Column) S->LC MS MS/MS Detection (ESI+) LC->MS DQ Data Quantification (Peak Area Ratio) MS->DQ

Workflow for Erdosteine quantification using this compound.
Determination of Isotopic Purity

The isotopic purity of this compound is critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) is a precise method for this determination.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • HRMS Analysis: Infuse the sample directly or via LC into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

  • Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion for this compound. The high resolving power of the instrument allows for the separation of peaks corresponding to different isotopic compositions.[15]

  • Purity Calculation: The isotopic purity is calculated by comparing the intensity of the ion corresponding to the fully deuterated molecule (d4) to the sum of intensities of all isotopic variants (d0, d1, d2, d3, d4). Corrections must be made for the natural isotopic abundance of carbon-13, nitrogen-15, and sulfur-34 (B105110) to avoid overestimation of lower-deuterated species.[15]

Mechanism of Action and Metabolism of Erdosteine

Erdosteine itself is a prodrug.[1][16] After oral administration, it undergoes first-pass metabolism in the liver, where its thiolactone ring is opened to form the pharmacologically active metabolite, N-thiodiglycolyl-homocysteine, also known as Metabolite I (Met-I).[1][9] This active metabolite contains a free sulfhydryl (-SH) group, which is responsible for the therapeutic effects of the drug.[1]

The efficacy of Erdosteine is attributed to several mechanisms initiated by its active metabolite:

  • Mucolytic Activity: The free sulfhydryl group of Met-I breaks the disulfide bonds in mucin glycoproteins, reducing the viscosity of mucus and aiding its clearance from the airways.[1]

  • Antioxidant Activity: Met-I directly scavenges reactive oxygen species (ROS), protecting tissues from oxidative damage, a key factor in respiratory diseases.[1]

  • Anti-inflammatory Activity: The compound modulates inflammatory signaling pathways, reducing the production of pro-inflammatory mediators.[10][16]

G Metabolic Activation of Erdosteine cluster_effects Pharmacological Effects Erdosteine Erdosteine (Prodrug) Metabolism First-Pass Metabolism (Liver) Erdosteine->Metabolism MetI Metabolite I (Met-I) (Active Form with free -SH group) Metabolism->MetI Mucolytic Mucolytic Activity MetI->Mucolytic Antioxidant Antioxidant Activity MetI->Antioxidant AntiInflammatory Anti-inflammatory Activity MetI->AntiInflammatory

Metabolism of Erdosteine to its active form, Met-I.

References

Isotopic Purity of Erdosteine-d4 Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity of Erdosteine-d4, a deuterated internal standard critical for the accurate quantification of Erdosteine in bioanalytical studies. This document outlines the significance of isotopic purity, presents typical quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows.

Introduction to Erdosteine and the Role of Deuterated Internal Standards

Erdosteine is a mucolytic agent used in the treatment of respiratory diseases.[1][2] It acts as a prodrug, rapidly metabolized in the liver to its active metabolites, most notably Metabolite I (Met-I), which contains a free sulfhydryl (-SH) group.[1][3] This active metabolite is responsible for breaking disulfide bonds in bronchial mucoproteins, reducing mucus viscosity.[1]

In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is essential for achieving accurate and precise quantification of the parent drug and its metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4] this compound is chemically identical to Erdosteine, but four of its hydrogen atoms have been replaced with deuterium (B1214612). This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and analysis.[4]

The isotopic purity of this compound is a critical parameter that directly impacts the reliability of quantitative data. The presence of unlabeled Erdosteine (d0) or partially deuterated species (d1, d2, d3) in the internal standard can lead to inaccuracies in the measurement of the analyte concentration.

Data Presentation: Isotopic Purity of this compound

The isotopic distribution of a deuterated internal standard is determined by mass spectrometry and is typically provided in the Certificate of Analysis (CoA) from the supplier. While a specific CoA for a commercial batch of this compound is not publicly available, the following table represents a typical isotopic distribution for a high-quality d4-labeled internal standard.

Isotopic SpeciesDesignationRepresentative Abundance (%)
Non-deuteratedd0< 0.1
Mono-deuteratedd1< 0.5
Di-deuteratedd2< 1.0
Tri-deuteratedd3< 2.0
Tetra-deuteratedd4> 96.5

Note: The data in this table is representative and should not be considered as exact specifications. Researchers must always refer to the lot-specific Certificate of Analysis provided by the manufacturer for precise isotopic distribution data.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound involves two primary analytical techniques: Mass Spectrometry (MS) for assessing the isotopic distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the location of the deuterium labels.[5]

Isotopic Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of this compound.

Objective: To quantify the relative abundance of d0, d1, d2, d3, and d4 species of Erdosteine.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

  • An electrospray ionization (ESI) source

  • A liquid chromatography (LC) system (optional, for separation from any impurities)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Mass Spectrometric Analysis:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-HRMS system.

    • Operate the mass spectrometer in positive ion mode and acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of Erdosteine and this compound.

  • Data Analysis:

    • Identify the protonated molecular ion peaks ([M+H]⁺) corresponding to the d0, d1, d2, d3, and d4 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopic species relative to the total integrated area of all isotopologues.

Confirmation of Deuterium Label Position by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H-NMR to confirm the location of the deuterium atoms.

Objective: To verify that the deuterium labels are in the expected positions within the Erdosteine molecule.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Data Acquisition: Acquire a high-resolution ¹H-NMR spectrum.

  • Spectral Analysis:

    • Compare the ¹H-NMR spectrum of this compound with that of an unlabeled Erdosteine standard.

    • The absence or significant reduction in the intensity of the proton signals corresponding to the positions of deuteration confirms the correct labeling.

Visualizations: Pathways and Workflows

Metabolic Pathway of Erdosteine

Erdosteine is a prodrug that undergoes extensive first-pass metabolism in the liver to form its active metabolites. The primary pathway involves the opening of the thiolactone ring to yield Metabolite I (Met-I), which is responsible for the mucolytic and antioxidant effects. Further metabolism leads to the formation of Metabolite II and Metabolite III.[1][3]

Erdosteine_Metabolism Erdosteine Erdosteine (Prodrug) Liver Hepatic First-Pass Metabolism Erdosteine->Liver Oral Administration Metabolite_I Metabolite I (Active) N-thiodiglycolyl-homocysteine Metabolite_II Metabolite II Metabolite_I->Metabolite_II Metabolite_III Metabolite III Metabolite_I->Metabolite_III Liver->Metabolite_I Thiolactone Ring Opening

Metabolic activation of Erdosteine.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the logical flow for the comprehensive analysis of this compound isotopic purity.

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Analysis MS_Sample_Prep Sample Preparation (Dilution in Solvent) HRMS_Analysis LC-HRMS or Direct Infusion (Full Scan, Positive ESI) MS_Sample_Prep->HRMS_Analysis MS_Data_Analysis Data Analysis (Peak Integration of d0-d4) HRMS_Analysis->MS_Data_Analysis Isotopic_Distribution Isotopic Distribution Table MS_Data_Analysis->Isotopic_Distribution Final_Purity_Assessment Comprehensive Isotopic Purity Assessment Isotopic_Distribution->Final_Purity_Assessment NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition 1H-NMR Spectrum Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Data_Analysis Spectral Comparison with Unlabeled Standard NMR_Acquisition->NMR_Data_Analysis Label_Position_Confirmation Confirmation of Deuterium Positions NMR_Data_Analysis->Label_Position_Confirmation Label_Position_Confirmation->Final_Purity_Assessment Start This compound Internal Standard Start->MS_Sample_Prep Start->NMR_Sample_Prep

Workflow for isotopic purity analysis.

Conclusion

The isotopic purity of this compound is a cornerstone for the development of robust and reliable bioanalytical methods. A thorough characterization using high-resolution mass spectrometry and NMR spectroscopy is imperative to ensure the quality of the internal standard. By following detailed experimental protocols and carefully analyzing the isotopic distribution, researchers can have high confidence in the accuracy of their quantitative data, which is essential for the successful development and evaluation of Erdosteine-based therapeutics. For all applications, it is crucial to consult the lot-specific Certificate of Analysis to obtain precise data on the isotopic purity of the this compound internal standard being used.

References

Erdosteine-d4 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Erdosteine-d4. This compound, a deuterium-labeled version of the mucolytic agent Erdosteine, serves as a critical internal standard in pharmacokinetic and bioanalytical studies.[1] A thorough understanding of its CoA is paramount for ensuring the accuracy, precision, and reliability of experimental data.

Quantitative Data Summary

A Certificate of Analysis for this compound quantifies its key quality attributes. The following tables summarize the typical data presented.

Table 1: Identification and Chemical Properties

ParameterSpecification
Chemical Name2-[[2-Oxo-2-[(tetrahydro-2-oxo-3-thienyl)amino]ethyl]thio]acetic Acid-d4
Molecular FormulaC₈H₇D₄NO₄S₂
Molecular Weight253.33 g/mol
CAS NumberNot available (Unlabeled: 84611-23-4)
AppearanceWhite to off-white solid

Table 2: Purity and Isotopic Enrichment

AnalysisMethodResult
Chemical PurityUPLC-MS/MS≥98%
Isotopic EnrichmentMass Spectrometry≥98%
Deuterium (B1214612) IncorporationMass SpectrometrySpecification of d0, d1, d2, d3, d4 distribution

Table 3: Analytical Characterization

AnalysisMethodResult
¹H-NMR Spectroscopy¹H-NMRConforms to structure
Mass SpectrometryESI-MSConforms to structure
Residual SolventsGC-MSMeets USP <467> requirements
Water ContentKarl Fischer Titration≤1.0%

Experimental Protocols

The quantitative data presented in a CoA are derived from rigorous experimental protocols. The following sections detail the methodologies for the key analyses.

Purity Determination by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is employed to determine the chemical purity of this compound and to separate it from any unlabeled Erdosteine or other impurities.

  • Chromatographic System: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for separation.[2]

  • Mobile Phase: A gradient elution is often employed, starting with a mixture of water with a small percentage of formic acid and acetonitrile. A common mobile phase composition is 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[2]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.[2]

  • Injection Volume: A small volume, typically 1-5 µL, of the sample solution is injected.[2]

  • Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and unlabeled Erdosteine. For unlabeled Erdosteine, the transition m/z 249.9 → 231.8 is often used.[2] For this compound, the precursor ion would be shifted by +4 Da (m/z 254). The specific product ion would depend on the location of the deuterium labels.

  • Data Analysis: The peak area of this compound is compared to the total peak area of all detected compounds to calculate the chemical purity.

Isotopic Enrichment and Deuterium Incorporation by Mass Spectrometry

This analysis confirms the level of deuterium incorporation and the isotopic distribution in the this compound standard.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF LC-MS) is used to accurately determine the mass-to-charge ratio of the molecular ions.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after chromatographic separation.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass range to detect the molecular ions of Erdosteine with varying numbers of deuterium atoms (d0 to d4).

  • Data Analysis: The relative intensities of the peaks corresponding to the different isotopic forms are used to calculate the isotopic enrichment, which is the percentage of the deuterated species (d4) relative to all isotopic species. The isotopic distribution is reported as the relative percentage of each deuterated form (d0, d1, d2, d3, d4). A high isotopic enrichment (typically >98%) is crucial to minimize interference from the unlabeled analyte.[3]

Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of the this compound standard is dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A standard proton NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum of Erdosteine. The absence or significant reduction of signals at the positions of deuterium labeling confirms the successful incorporation of deuterium.

Visualizations

The following diagrams illustrate key workflows relevant to the certification and analysis of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Certification Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Chemical Purity (UPLC-MS/MS) Purification->Purity Isotopic Isotopic Enrichment (MS) Purification->Isotopic Identity Identity Confirmation (NMR, MS) Purification->Identity Residuals Residual Solvents (GC-MS) Purification->Residuals Water Water Content (Karl Fischer) Purification->Water Review Data Review & Approval Purity->Review Isotopic->Review Identity->Review Residuals->Review Water->Review CoA Certificate of Analysis Generation Review->CoA

Caption: General workflow for the certification of a reference standard.

cluster_prep Sample Preparation cluster_lc UPLC System cluster_ms Tandem Mass Spectrometer cluster_data Data Analysis Sample Prepare Sample Solution Injection Inject Sample Sample->Injection Column Chromatographic Separation (C18 Column) Injection->Column Ionization Electrospray Ionization (ESI+) Column->Ionization MRM MRM Detection Ionization->MRM Chromatogram Generate Chromatogram MRM->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Typical UPLC-MS/MS analytical workflow for purity determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Erdosteine-d4

This technical guide provides comprehensive information on this compound, a deuterated analog of the mucolytic and antioxidant drug Erdosteine (B22857). This document is intended for use by researchers, scientists, and professionals in drug development and is structured to provide detailed data, experimental protocols, and a clear visualization of the parent compound's mechanism of action.

Core Compound Information

This compound is the deuterium-labeled version of Erdosteine. While a specific CAS number for this compound is not consistently available across chemical suppliers, the CAS number for the unlabeled parent compound, Erdosteine, is 84611-23-4[1][2][3]. Deuterated compounds like this compound are primarily synthesized for use as internal standards in quantitative analytical methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 2-((2-oxo-2-((2-oxotetrahydrothiophen-3-yl-4,4,5,5-d4)amino)ethyl)thio)acetic acid[2][4]
Synonyms RV 144-d4[1]
Molecular Formula C₈H₇D₄NO₄S₂[1][2][5]
Molecular Weight 253.33 g/mol [1][4][5]
Primary Application Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[1]

Mechanism of Action of Erdosteine (Parent Compound)

Erdosteine is a prodrug that, after oral administration, undergoes first-pass metabolism in the liver to form active metabolites, the most notable being Metabolite 1 (M1)[6][7][8]. The therapeutic effects of Erdosteine are attributed to these active metabolites which possess free sulfhydryl (-SH) groups[3][9][10]. The mechanism of action is multifaceted, encompassing mucolytic, antioxidant, and anti-inflammatory effects[11][12].

  • Mucolytic Activity : The free sulfhydryl groups in the active metabolites cleave the disulfide bonds of mucin glycoproteins in the bronchial mucus. This action reduces the viscosity and elasticity of the mucus, facilitating its clearance from the respiratory tract[9][11].

  • Antioxidant Activity : Erdosteine's active metabolites can directly scavenge reactive oxygen species (ROS), thus protecting respiratory tissues from oxidative damage, which is a key factor in chronic respiratory diseases like COPD[6][9]. This antioxidant action helps to mitigate inflammation and tissue damage[9].

  • Anti-inflammatory Effects : The compound modulates inflammatory signaling pathways, leading to a reduction in airway inflammation[9][11].

  • Enhanced Antibiotic Efficacy : Erdosteine can increase the penetration of antibiotics into bacterial biofilms, potentiating their effects in treating respiratory infections[12].

Below is a diagram illustrating the signaling pathway and mechanism of action of Erdosteine.

Erdosteine_Mechanism Mechanism of Action of Erdosteine cluster_absorption Absorption & Metabolism cluster_effects Pharmacological Effects Erdosteine (Prodrug) Erdosteine (Prodrug) Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Erdosteine (Prodrug)->Liver (First-Pass Metabolism) Oral Administration Metabolite 1 (M1) [Active] Metabolite 1 (M1) [Active] Liver (First-Pass Metabolism)->Metabolite 1 (M1) [Active] Metabolic Activation Mucus Glycoproteins Mucus Glycoproteins Metabolite 1 (M1) [Active]->Mucus Glycoproteins Cleaves Disulfide Bonds Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Metabolite 1 (M1) [Active]->Reactive Oxygen Species (ROS) Scavenges Inflammatory Mediators Inflammatory Mediators Metabolite 1 (M1) [Active]->Inflammatory Mediators Inhibits Reduced Mucus Viscosity Reduced Mucus Viscosity Mucus Glycoproteins->Reduced Mucus Viscosity Leads to Reduced Oxidative Stress Reduced Oxidative Stress Reactive Oxygen Species (ROS)->Reduced Oxidative Stress Leads to Reduced Inflammation Reduced Inflammation Inflammatory Mediators->Reduced Inflammation Leads to

Mechanism of Action of Erdosteine

Experimental Protocols

A general method for the synthesis of Erdosteine involves the reaction of homocysteine thiolactone hydrochloride with 3-sulfo-glutaric anhydride[13]. The process typically includes dissolving 3-sulfo-glutaric acid in acetic anhydride (B1165640) and heating to form the intermediate 3-sulfo-glutaric anhydride. Concurrently, homocysteine thiolactone hydrochloride is dissolved in water, and the pH is adjusted. The 3-sulfo-glutaric anhydride is then added, and the reaction proceeds under controlled pH and temperature. The resulting crude Erdosteine is then purified[13]. For the synthesis of this compound, deuterated starting materials would be incorporated in a similar synthetic route.

This section outlines a representative protocol for the use of this compound as an internal standard in pharmacokinetic studies.

  • Sample Preparation :

    • To 100 µL of human plasma, add a known concentration of this compound as the internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column (e.g., Luna C18, 150mm x 4.6mm, 5µm) is typically used[14].

    • Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[14].

    • Flow Rate : A typical flow rate is around 0.3 mL/min[14].

    • Injection Volume : 10 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in either positive or negative mode.

    • Detection : Multiple Reaction Monitoring (MRM) is used to monitor the precursor-to-product ion transitions for both Erdosteine and the internal standard, this compound.

  • Data Analysis :

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • The concentration of Erdosteine in the plasma samples is then determined from this calibration curve.

Table 2: Representative LC-MS/MS Method Parameters for Erdosteine Analysis

ParameterValueReference
Internal Standard Letosteine / this compound[14]
Limit of Quantification (LOQ) 0.2 ng/mL[14]
Linearity Range 0.2 - 5000 ng/mL[14]
Intraday Accuracy 99.6 - 105.0%[14]
Interday Accuracy 95.0 - 100.5%[14]

Application in Research and Development

The primary and critical application of this compound is as an internal standard in bioanalytical methods for the accurate quantification of Erdosteine in biological matrices such as plasma and sputum[1]. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements. This is essential for pharmacokinetic and toxicokinetic studies during drug development[1].

The workflow for a typical pharmacokinetic study utilizing this compound is depicted below.

Pharmacokinetic_Workflow Workflow for Pharmacokinetic Study using this compound Biological_Sample_Collection Biological Sample (e.g., Plasma) Spiking_IS Spike with This compound (IS) Biological_Sample_Collection->Spiking_IS Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Spiking_IS->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_MS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Pharmacokinetic_Modeling Pharmacokinetic Modeling and Analysis Quantification->Pharmacokinetic_Modeling

Pharmacokinetic Study Workflow

References

The Metabolic Journey of Erdosteine: A Technical Guide to Its Biotransformation and Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of erdosteine (B22857), a mucolytic and antioxidant agent. Erdosteine, a prodrug, undergoes extensive first-pass metabolism to form its pharmacologically active metabolites. This document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols used to elucidate the biotransformation of erdosteine. Furthermore, it explores the concept of deuterated erdosteine metabolites, discussing the theoretical implications and analytical methodologies for their study. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Erdosteine is a thiol derivative utilized in the treatment of a variety of respiratory conditions, including chronic obstructive pulmonary disease (COPD) and bronchitis.[1] Its therapeutic efficacy is not attributed to the parent molecule itself, but rather to its active metabolites formed in the body.[2][3] A thorough understanding of erdosteine's metabolic fate is therefore critical for optimizing its clinical use, assessing potential drug-drug interactions, and guiding the development of novel analogs. This guide will delve into the core aspects of erdosteine metabolism, with a particular focus on its deuterated metabolites.

Erdosteine Metabolism: From Prodrug to Active Moiety

Erdosteine is administered as a prodrug, containing two blocked sulfhydryl groups.[4] Following oral administration, it is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver.[2][3] This biotransformation is essential for its pharmacological activity.

The primary metabolic pathway involves the hydrolysis of the thiolactone ring, leading to the formation of the main active metabolite, Metabolite 1 (M1) , chemically known as N-thiodiglycolyl-homocysteine.[4] M1 possesses a free sulfhydryl (-SH) group, which is responsible for its mucolytic and antioxidant properties.[4] The mucolytic action is achieved by breaking the disulfide bonds in bronchial mucoproteins, which reduces the viscosity of mucus.[4]

Further metabolism of erdosteine results in the formation of other metabolites, including Metabolite 2 (M2) and Metabolite 3 (M3) .[5] However, studies have shown that M2 and M3, unlike M1, do not possess the same activity in reducing bacterial adhesiveness, suggesting that M1 is the principal contributor to the therapeutic effects of erdosteine.[5]

Quantitative Pharmacokinetics of Erdosteine and Metabolite M1

The conversion of erdosteine to its active metabolite M1 is efficient and rapid. The pharmacokinetic parameters of both the parent drug and M1 have been characterized in healthy human volunteers.

ParameterErdosteine (Mean ± SD)Metabolite M1 (Mean ± SD)
Cmax (ng/mL) 1570.7 ± 488.3396.5 ± 177.6
Tmax (h) 1.1 ± 0.51.7 ± 0.8
AUC(0-10h) (ng·h/mL) 3444.7 ± 1242.41259.2 ± 609.8
AUC(0-∞) (ng·h/mL) 3485.0 ± 1233.71372.4 ± 607.3
t½ (h) 1.3 ± 0.32.6 ± 0.9
Table 1: Pharmacokinetic Parameters of Erdosteine and Metabolite M1 in Healthy Human Volunteers following a single 300 mg oral dose.[6]

A separate study involving a single 600 mg oral dose of erdosteine in healthy volunteers revealed that the area under the curve (AUC) of the active metabolite was 6.2 times that of the parent drug, further highlighting the extensive conversion of erdosteine to its active form.[7]

Deuterated Erdosteine Metabolites: A Theoretical Exploration

The use of stable isotope-labeled compounds, particularly deuterated analogs, is a powerful tool in drug metabolism studies. While specific studies on the metabolic profile of deuterated erdosteine are not yet available in the public domain, we can explore the theoretical advantages and potential outcomes based on established principles.

Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to protium (B1232500) (the common isotope of hydrogen). This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. Strategically placing deuterium at sites of metabolism on the erdosteine molecule could therefore alter its metabolic fate, potentially leading to:

  • A prolonged half-life: By slowing down the rate of metabolism, the active metabolite M1 could remain in the system for a longer duration, potentially allowing for less frequent dosing.

  • Altered metabolite ratios: Deuteration could shift the metabolic pathway, favoring the formation of certain metabolites over others.

  • Reduced formation of unwanted metabolites: If any of the minor metabolites were associated with adverse effects, deuteration could be used to minimize their formation.

The synthesis of deuterated erdosteine would likely involve the use of deuterated starting materials or reagents in the synthetic process. The analysis of its metabolites would be carried out using high-sensitivity mass spectrometry techniques capable of distinguishing between the deuterated and non-deuterated forms.

Experimental Protocols

A variety of experimental protocols are employed to study the metabolism of erdosteine and its metabolites.

Simultaneous Determination of Erdosteine and Metabolite M1 by LC-MS/MS

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous quantification of erdosteine and M1 in biological matrices such as human plasma.[7]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation using a solvent like acetonitrile (B52724). An internal standard is added to ensure accuracy.[8]

  • Chromatographic Separation: The separation of erdosteine and M1 is achieved using a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[9]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolite.[7][9]

In Vivo Metabolic Profiling using Stable Isotope-Labeled Erdosteine

To comprehensively trace the metabolic fate of erdosteine, studies can be conducted using stable isotope-labeled erdosteine, such as ¹³C-labeled erdosteine.

  • Animal Model: The study is often conducted in a relevant animal model, such as Sprague Dawley rats.

  • Dosing and Sample Collection: A single dose of ¹³C-labeled erdosteine is administered orally. Blood, urine, and feces are collected at various time points.

  • Sample Analysis: The collected samples are analyzed by LC-MS/MS to identify and quantify the parent drug and all its ¹³C-labeled metabolites.

  • Mass Balance Analysis: The total amount of radioactivity excreted in urine and feces is measured to determine the mass balance of the administered dose.

Visualizing Metabolic Pathways and Workflows

Erdosteine Metabolic Pathway

erdosteine_metabolism erdosteine Erdosteine (Prodrug) m1 Metabolite M1 (M1) (N-thiodiglycolyl-homocysteine) Active Metabolite erdosteine->m1 First-Pass Metabolism (Liver - Thiolactone Ring Opening) m2_m3 Metabolite 2 (M2) & Metabolite 3 (M3) (Minor Metabolites) m1->m2_m3 Further Metabolism

Caption: Metabolic activation of Erdosteine to its active and minor metabolites.

Experimental Workflow for LC-MS/MS Analysis

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation UPLC/HPLC Separation (C18 Column) supernatant->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: General workflow for the quantitative analysis of Erdosteine and its metabolites.

Conclusion

Erdosteine's clinical efficacy is a direct result of its rapid and extensive conversion to the active metabolite, M1. The quantitative pharmacokinetic data clearly demonstrates this efficient metabolic activation. While the metabolism to minor metabolites M2 and M3 occurs, M1 remains the key player in the therapeutic action of erdosteine. The use of advanced analytical techniques like LC-MS/MS is crucial for the precise quantification of erdosteine and its metabolites. The exploration of deuterated erdosteine analogs presents an exciting frontier for potentially enhancing its pharmacokinetic profile, although further experimental studies are required to validate these theoretical advantages. This guide provides a solid foundation for researchers and drug development professionals to further investigate and understand the complex metabolic journey of erdosteine.

References

Navigating the Stability of Erdosteine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability and optimal storage conditions of deuterated active pharmaceutical ingredients like Erdosteine-d4 is paramount for ensuring the integrity of preclinical and clinical research. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

This compound, a deuterium-labeled version of the mucolytic and antioxidant agent Erdosteine, is a critical tool in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature, enabling precise quantification in biological matrices. However, this isotopic substitution can subtly influence the molecule's physicochemical properties, necessitating a thorough evaluation of its long-term stability.

Recommended Storage and Stability Summary

While specific long-term stability data for this compound under various conditions is not extensively published, general recommendations from suppliers and data on the parent compound, Erdosteine, provide a strong foundation for its handling and storage.

Key Storage Recommendations:

  • Long-Term Storage: For extended periods, this compound should be stored at +4°C in a tightly sealed container, protected from light and moisture.[1][2]

  • Short-Term Storage and Shipping: Room temperature is generally acceptable for short durations, such as during shipping.[1][3]

Stability Profile Overview:

Forced degradation studies on the non-deuterated form, Erdosteine, have revealed its susceptibility to degradation under specific stress conditions. This information is crucial for anticipating potential stability issues with this compound.

Stress ConditionObservation for Erdosteine
Acidic Hydrolysis Subject to degradation.
Basic Hydrolysis Subject to degradation.
Oxidative Subject to degradation.
Thermal Generally stable.
Photolytic Generally stable.

Data Presentation: Forced Degradation of Erdosteine

The following table summarizes the conditions and outcomes of forced degradation studies performed on Erdosteine. These studies are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

StressorConditions
Acid Hydrolysis 0.1 M HCl at 60°C for 1 hour
Base Hydrolysis 0.1 M NaOH at 60°C for 1 hour
Oxidation 30% H₂O₂ at room temperature for 4 hours
Thermal Degradation Solid drug powder at 60°C for 48 hours
Photolytic Degradation Solid drug powder exposed to UV light (254 nm and 366 nm) for 48 hours

Experimental Protocols

Robust experimental design is critical for accurately assessing the stability of this compound. The following protocols are based on established international guidelines and findings from studies on Erdosteine.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound and to develop and validate a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 1 hour. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1 hour. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 4 hours.

    • Thermal Degradation: Store the solid this compound powder at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm and 366 nm) in a photostability chamber for 48 hours.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method. The method should be capable of separating the intact drug from all significant degradation products.

Protocol 2: Long-Term Stability Study (General Protocol)

Objective: To determine the re-test period and recommend storage conditions for this compound under defined long-term and accelerated conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of this compound for the study.

  • Container Closure System: Store the samples in a container closure system that is the same as the one proposed for routine storage.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Parameters: At each time point, test the samples for appearance, purity (by a stability-indicating HPLC method), and any other relevant physical or chemical properties.

Mandatory Visualizations

Erdosteine Metabolic Pathway

Erdosteine is a prodrug that is rapidly metabolized in the liver to its active metabolites. The primary active metabolite, Metabolite I (Met-I), is formed by the opening of the thiolactone ring.[4][5][6]

Erdosteine_Metabolism Erdosteine Erdosteine (Prodrug) MetI Metabolite I (Active) Erdosteine->MetI Hepatic First-Pass Metabolism (Thiolactone Ring Opening) Other_Metabolites Other Metabolites MetI->Other_Metabolites

Metabolic activation of Erdosteine.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow of a forced degradation study for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC, UPLC-MS/MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start This compound Bulk Drug Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identification Characterization of Degradation Products Analysis->Identification Method_Validation Validation of Analytical Method Analysis->Method_Validation Report Stability Report Identification->Report Method_Validation->Report

Forced degradation experimental workflow.

Logical Relationship in Long-Term Stability Testing

This diagram outlines the decision-making process and logical flow of a long-term stability study based on ICH guidelines.

Long_Term_Stability_Logic Start Initiate Stability Study (≥3 Batches) Long_Term Long-Term Storage (e.g., 25°C/60% RH) Start->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Start->Accelerated Test_LT Test at Scheduled Time Points Long_Term->Test_LT Test_ACC Test at 0, 3, 6 Months Accelerated->Test_ACC Evaluate_Data Evaluate Data and Establish Re-test Period Test_LT->Evaluate_Data Significant_Change Significant Change? Test_ACC->Significant_Change Intermediate Conduct Intermediate Study (e.g., 30°C/65% RH) Significant_Change->Intermediate Yes Significant_Change->Evaluate_Data No Intermediate->Evaluate_Data End Define Storage Conditions Evaluate_Data->End

Long-term stability testing workflow.

References

A Researcher's Guide to Sourcing and Utilizing High-Purity Erdosteine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled compounds is a critical prerequisite for accurate and reproducible experimental outcomes. This technical guide provides an in-depth overview of sourcing, verifying, and utilizing Erdosteine-d4, a deuterated analog of the mucolytic and antioxidant agent Erdosteine (B22857). This document outlines key suppliers, analytical characterization methods, and experimental considerations for its application in research, particularly as an internal standard in pharmacokinetic and metabolic studies.

Sourcing High-Purity this compound: A Comparative Overview

The selection of a reliable supplier is paramount to ensuring the quality and integrity of research data. High-purity this compound is available from several specialized chemical suppliers. Researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) with detailed purity and isotopic enrichment data.

SupplierProduct Number (Example)PurityIsotopic EnrichmentFormulationAvailability
MedchemExpressHY-B0289S1≥98%No dataSolidIn Stock
LGC StandardsTRC-E789502-10MGNo dataNo dataSolidCheck Website
AK Scientific, Inc.Not specifiedNo dataNo dataSolidIn Stock
Santa Cruz Biotechnology, Inc.Not specifiedNo dataNo dataSolidIn Stock
Simson Pharma LimitedNot specifiedHigh QualityNo dataSolidIn Stock

Analytical Characterization and Quality Verification

Upon receipt, and ideally before use, the identity, purity, and isotopic enrichment of this compound should be independently verified. The following analytical techniques are essential for a comprehensive quality assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for both the quantification and confirmation of deuterated standards.

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Serial dilutions are then made to create a calibration curve. For plasma samples, a protein precipitation step followed by solid-phase extraction (SPE) is typically employed.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or 1 mM ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.[1][2]

    • Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[1][2]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Precursor and Product Ions: For Erdosteine, the protonated precursor ion ([M+H]+) is m/z 250, with a corresponding product ion at m/z 204.[2][3] For this compound, the expected precursor ion would be m/z 254. The product ion would depend on the position of the deuterium (B1214612) labels.

    • Internal Standard: Unlabeled Erdosteine or another suitable molecule can be used as an internal standard for the analysis of the deuterated compound itself, though typically this compound serves as the internal standard for the quantification of unlabeled Erdosteine.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used to assess the chemical purity of the this compound sample.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column is suitable.[1]

    • Mobile Phase: A mixture of acetonitrile and a buffer like 0.01 mol/L citric acid solution (e.g., 13:87, v/v) can be used.[1]

    • Detection: UV detection at a wavelength of approximately 254 nm is appropriate.[1]

    • Purity Assessment: The peak area of this compound is compared to the total area of all observed peaks to determine purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy can confirm the chemical structure of this compound and the positions of the deuterium labels. The absence of signals at specific chemical shifts in the ¹H-NMR spectrum, compared to the spectrum of unlabeled Erdosteine, will indicate the sites of deuteration.

Synthesis and Purification of Erdosteine

While researchers will typically purchase this compound, understanding its synthesis provides insight into potential impurities. The synthesis of unlabeled Erdosteine generally involves the reaction of homocysteine thiolactone hydrochloride with a derivative of thiodiglycolic acid.[4][5][]

General Synthesis Steps for Unlabeled Erdosteine:

  • Activation of Thiodiglycolic Acid: 3-sulfo-glutaric acid is reacted with acetic anhydride (B1165640) to form 3-sulfo-glutaric anhydride.[5]

  • Reaction with Homocysteine Thiolactone: The homocysteine thiolactone hydrochloride is dissolved and the pH is adjusted to the alkaline range (7-9) with a base like sodium carbonate or sodium bicarbonate.[4][5]

  • Condensation: The activated 3-sulfo-glutaric anhydride is added to the homocysteine solution, maintaining a pH of 6-7.[4][5]

  • Precipitation: The pH is then adjusted to the acidic range (2-3) with an acid like hydrochloric acid to precipitate the crude Erdosteine.[4][5]

Purification:

The crude product is often purified by recrystallization from a solvent like ethanol (B145695) or through an alkali-soluble acid precipitation method.[4][7] This involves dissolving the crude product in an alkaline solution, extracting with an organic solvent to remove impurities, and then re-precipitating the pure Erdosteine by acidification.[7]

For this compound, the deuterium atoms are incorporated into one of the starting materials, most likely a deuterated version of a precursor to the thiodiglycolic acid moiety.

Experimental Workflow and Signaling Pathways

Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for sourcing and verifying the quality of high-purity this compound for research.

G A Identify Potential Suppliers B Request Certificates of Analysis A->B C Compare Purity and Isotopic Enrichment Data B->C D Select Supplier and Procure this compound C->D E Perform In-house Quality Control D->E F LC-MS/MS Analysis E->F G HPLC Purity Assessment E->G H NMR for Structural Confirmation E->H I Qualify for Research Use F->I G->I H->I J Proceed with Experimentation I->J

Caption: Workflow for Sourcing and QC of this compound.

Signaling Pathway of Erdosteine's Action

Erdosteine exerts its therapeutic effects through multiple mechanisms, including muco-modulatory, anti-inflammatory, and antioxidant activities. A key aspect of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[8][9]

G A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκB Phosphorylation & Degradation B->C D NF-κB (p65/p50) Translocation to Nucleus C->D E Pro-inflammatory Gene Transcription D->E F Erdosteine Metabolites G Inhibition of IKK Activation F->G

Caption: Simplified NF-κB Inhibition by Erdosteine.

Conclusion

The successful use of high-purity this compound in research hinges on a systematic approach to sourcing, verification, and application. By carefully selecting suppliers, performing rigorous in-house quality control, and employing validated analytical methods, researchers can ensure the accuracy and reliability of their experimental data. This guide provides a foundational framework for these critical steps, empowering researchers to confidently integrate this compound into their studies.

References

A Technical Guide to the Physicochemical and Analytical Differences Between Erdosteine and Erdosteine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical differences between Erdosteine (B22857) and its deuterated analog, Erdosteine-d4. Erdosteine is a potent mucolytic and antioxidant agent used in the treatment of respiratory diseases. This compound, a stable isotope-labeled version of the molecule, serves as an invaluable tool in bioanalytical studies, particularly as an internal standard for mass spectrometry-based quantification. This document details the known physicochemical properties of both compounds, outlines relevant experimental protocols, and explores the theoretical and practical implications of deuterium (B1214612) substitution. All quantitative data is summarized for clear comparison, and key processes are visualized using diagrams.

Introduction

Erdosteine is a thiol derivative prodrug that, after oral administration, undergoes first-pass metabolism to its active metabolite, Metabolite 1 (M1), which contains a free sulfhydryl group.[1][2] This active form exerts mucolytic, antioxidant, and anti-inflammatory effects.[3][4] The development and use of stable isotope-labeled internal standards are crucial for the accurate quantification of therapeutic agents in biological matrices. This compound, where four hydrogen atoms are replaced by deuterium, is utilized for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] While chemically similar, the introduction of deuterium can lead to subtle but significant differences in the physicochemical properties and metabolic fate of the molecule. Understanding these differences is essential for the robust development and validation of analytical methods and for interpreting pharmacokinetic data.

Physicochemical Properties: A Comparative Analysis

General Properties
PropertyErdosteineThis compoundReference(s)
Molecular Formula C₈H₁₁NO₄S₂C₈H₇D₄NO₄S₂[6],[3]
Molecular Weight 249.3 g/mol 253.33 g/mol [6],[3]
Appearance White to off-white crystalline powderNot specified (expected to be similar)[1]
CAS Number 84611-23-4Not available (vendor specific)[6]
Physicochemical Parameters
ParameterErdosteineThis compound (Predicted/Theoretical)Reference(s)
pKa (Strongest Acidic) 3.79Expected to be very similar, with minor deviations possible.[7],[8]
Solubility Slightly soluble in water, methanol. Soluble in DMSO (~30 mg/mL) and dimethylformamide (~25 mg/mL).[4][9]Expected to have very similar solubility profiles.[4],[9]
Melting Point Not specified in provided results.Expected to be very similar to Erdosteine.-
LogP Not specified in provided results.Expected to be very similar to Erdosteine.-

The Kinetic Isotope Effect: Metabolic and Pharmacokinetic Implications

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[10] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[11] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than those involving a C-H bond.[12]

For Erdosteine, metabolism is a key aspect of its activation and clearance. If the deuterated positions in this compound are involved in metabolic pathways, a slower rate of metabolism could be observed. This might lead to:

  • Increased plasma exposure (AUC)

  • Longer half-life (t½)

  • Reduced clearance

However, this compound is specifically designed to be an ideal internal standard, meaning its metabolic and pharmacokinetic behavior should closely mimic that of Erdosteine to accurately reflect the analytical process. The positions of deuteration are chosen to minimize significant KIEs that would alter its overall pharmacokinetic profile in a way that would make it unsuitable as an internal standard.

Synthesis and Characterization

Synthesis of Erdosteine and this compound

A common synthetic route for Erdosteine involves the reaction of an activated form of thiodiglycolic acid with DL-homocysteine thiolactone.[13][14]

The synthesis of this compound would follow a similar pathway, but would utilize a deuterated precursor, specifically deuterated thiodiglycolic acid.

Experimental Protocol: Synthesis of Erdosteine (General Method) [13]

  • Preparation of Intermediate (3-sulfo-glutaric anhydride): 3-sulfo-glutaric acid is dissolved in acetic anhydride (B1165640) and heated to 65-85°C for 1-2 hours.

  • Reaction: DL-homocysteine thiolactone hydrochloride is dissolved in water, and the pH is adjusted to 7-9 with sodium carbonate or sodium bicarbonate. The solution is cooled to -10°C to 10°C.

  • The solid 3-sulfo-glutaric anhydride from step 1 is added to the solution. The pH is maintained at 6-7 by the dropwise addition of a sodium carbonate or sodium bicarbonate solution over 20-60 minutes.

  • Precipitation and Purification: The pH is adjusted to 2-3 with an acid to precipitate the crude Erdosteine. The product is then filtered and purified by recrystallization.

Note: For the synthesis of this compound, a deuterated analog of 3-sulfo-glutaric acid would be used as the starting material.

Analytical Characterization

The primary methods for characterizing and differentiating Erdosteine and this compound are spectroscopic.

  • Mass Spectrometry (MS): This is the definitive technique for distinguishing the two compounds. In mass spectra, this compound will exhibit a molecular ion peak at a mass-to-charge ratio (m/z) that is 4 Da higher than that of Erdosteine. For example, in positive ion mode ESI-MS, Erdosteine shows a protonated molecule at m/z 250, while this compound would be at m/z 254.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of this compound will be similar to that of Erdosteine, but will lack signals corresponding to the positions where deuterium atoms have been substituted.

    • ²H NMR: A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the deuterated positions.

    • ¹³C NMR: The ¹³C NMR spectra of the two compounds will be very similar. The carbons bonded to deuterium may show a slight upfield shift and will exhibit coupling to deuterium, resulting in multiplets.

Experimental Workflows and Signaling Pathways

Metabolic Pathway of Erdosteine

Erdosteine is a prodrug that is rapidly metabolized in the liver to its active form, Metabolite M1, which is responsible for its therapeutic effects.

G Metabolic Activation of Erdosteine Erdosteine Erdosteine (Prodrug) Metabolite_M1 Metabolite M1 (N-thiodiglycolyl-homocysteine) Active Metabolite Erdosteine->Metabolite_M1 First-pass metabolism (Liver)

Caption: Metabolic activation of Erdosteine to its active metabolite, M1.

Experimental Workflow for Bioanalysis

A typical workflow for the quantification of Erdosteine in a biological matrix (e.g., plasma) using this compound as an internal standard is outlined below.

G Bioanalytical Workflow for Erdosteine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject onto UPLC/HPLC Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MS/MS) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Caption: A typical experimental workflow for the quantification of Erdosteine.

Conclusion

This compound is a critical tool in the development and clinical application of Erdosteine. While its physicochemical properties are largely similar to the parent compound, the key difference lies in its mass, which allows for its use as an effective internal standard in mass spectrometric assays. The potential for a kinetic isotope effect due to deuteration is an important consideration, although for its application as an internal standard, this effect is generally minimized by the choice of deuteration sites. This guide provides a foundational understanding of the similarities and differences between Erdosteine and this compound, which is essential for researchers and scientists in the field of drug development and analysis.

References

The Core Mechanism of Action of Erdosteine: An In-depth Technical Guide on its Multifaceted Therapeutic Effects and the Potential Role of Deuteration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine (B22857) is a thiol derivative with a robust pharmacological profile that extends beyond its primary classification as a mucolytic agent. It is clinically effective in the management of a range of respiratory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD). The therapeutic efficacy of erdosteine is attributed to its multifaceted mechanism of action, which encompasses mucolytic, antioxidant, anti-inflammatory, and antibacterial activities. This technical guide provides a comprehensive examination of the core mechanisms of action of erdosteine, with a focus on its active metabolite, Metabolite I (Met-I), and the molecular pathways it modulates. Furthermore, this document explores the potential role of deuteration as a strategy to enhance the pharmacokinetic and pharmacodynamic properties of erdosteine, a concept of significant interest in contemporary drug development.

Pharmacokinetics and Metabolism

Erdosteine is orally administered as a prodrug. Following absorption, it undergoes extensive first-pass metabolism in the liver. The pivotal step in its activation is the opening of the thiolactone ring, which results in the formation of the pharmacologically active N-thiodiglycolyl-homocysteine, also known as Metabolite I (Met-I).[1] This active metabolite possesses a free sulfhydryl (-SH) group, which is central to the majority of erdosteine's therapeutic effects.[1][2]

Table 1: Pharmacokinetic Parameters of Erdosteine and Metabolite I (Met-I)

ParameterErdosteineMetabolite I (Met-I)Reference
Time to Peak Plasma Concentration (Tmax) 1.18 ± 0.26 hours1.48 hours[3][4]
Peak Plasma Concentration (Cmax) after 300 mg dose 1.26 ± 0.23 µg/mL3.46 µg/mL[3][4]
Elimination Half-life (T½) 1.46 ± 0.60 hours1.62 ± 0.59 hours[3]
Plasma Protein Binding 64.5%Not Specified[1][4]

Note: The plasma concentrations of Met-I are approximately fivefold higher than those of erdosteine.[5]

Core Mechanisms of Action

The therapeutic utility of erdosteine in respiratory diseases is underpinned by four key mechanisms:

  • Mucolytic Activity: Enhancing the clearance of airway mucus.

  • Antioxidant Activity: Mitigating oxidative stress, a key contributor to respiratory disease pathology.

  • Anti-inflammatory Activity: Modulating inflammatory signaling pathways to diminish airway inflammation.

  • Antibacterial Activity: Inhibiting bacterial adhesion and augmenting the efficacy of antibiotics.[6]

Mucolytic Activity

Erdosteine's primary and most well-established effect is its mucolytic action. The free sulfhydryl group of its active metabolite, Met-I, directly breaks the disulfide bonds that cross-link mucin glycoproteins, the primary protein constituents of mucus. This action reduces the viscosity and elasticity of the mucus, facilitating its removal from the respiratory tract through ciliary action and coughing.[1][7]

Diagram 1: Mechanism of Mucolytic Action

cluster_0 Mucus Structure cluster_1 Erdosteine Action cluster_2 Result Mucin Glycoproteins Mucin Glycoproteins Disulfide Bonds Disulfide Bonds Mucin Glycoproteins->Disulfide Bonds Cross-linking Disulfide Bonds->Mucin Glycoproteins Reduced Mucus Viscosity Reduced Mucus Viscosity Disulfide Bonds->Reduced Mucus Viscosity Erdosteine (Prodrug) Erdosteine (Prodrug) Metabolite I (-SH) Metabolite I (-SH) Erdosteine (Prodrug)->Metabolite I (-SH) Hepatic Metabolism Metabolite I (-SH)->Disulfide Bonds Cleavage Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Reduced Mucus Viscosity->Enhanced Mucociliary Clearance

Caption: Erdosteine's active metabolite cleaves disulfide bonds in mucin, reducing mucus viscosity.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, plays a crucial role in the pathogenesis of chronic respiratory diseases.[7] The active metabolite of erdosteine, Met-I, exhibits potent antioxidant properties through two primary mechanisms:

  • Direct ROS Scavenging: The free sulfhydryl group of Met-I directly scavenges and neutralizes various ROS, including hydroxyl radicals and hydrogen peroxide, thereby protecting tissues from oxidative damage.[1][8]

  • Enhancement of Endogenous Antioxidants: Erdosteine has been shown to increase the levels of endogenous antioxidants, such as glutathione, further bolstering the cellular defense against oxidative stress.[6][8]

Diagram 2: Antioxidant Signaling Pathway

Oxidative Stress Oxidative Stress ROS (e.g., OH•, H₂O₂) ROS (e.g., OH•, H₂O₂) Oxidative Stress->ROS (e.g., OH•, H₂O₂) Cellular Damage Cellular Damage ROS (e.g., OH•, H₂O₂)->Cellular Damage Erdosteine Erdosteine Metabolite I (-SH) Metabolite I (-SH) Erdosteine->Metabolite I (-SH) Metabolism Glutathione (GSH) Glutathione (GSH) Erdosteine->Glutathione (GSH) Increases Levels Metabolite I (-SH)->ROS (e.g., OH•, H₂O₂) Direct Scavenging Metabolite I (-SH)->Cellular Damage Inhibits Glutathione (GSH)->ROS (e.g., OH•, H₂O₂) Neutralization Glutathione (GSH)->Cellular Damage Inhibits

Caption: Erdosteine combats oxidative stress directly and by boosting endogenous antioxidants.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many respiratory diseases. Erdosteine has demonstrated significant anti-inflammatory effects by modulating key signaling pathways. Its active metabolite, Met-I, can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[9] Furthermore, Met-I has been shown to inhibit the release of human neutrophil elastase, a potent inflammatory mediator.[10]

Diagram 3: Anti-inflammatory Signaling Pathway

Inflammatory Stimuli Inflammatory Stimuli Activation of Inflammatory Cells (e.g., Neutrophils) Activation of Inflammatory Cells (e.g., Neutrophils) Inflammatory Stimuli->Activation of Inflammatory Cells (e.g., Neutrophils) Pro-inflammatory Cytokines (IL-6, IL-8) Pro-inflammatory Cytokines (IL-6, IL-8) Activation of Inflammatory Cells (e.g., Neutrophils)->Pro-inflammatory Cytokines (IL-6, IL-8) Neutrophil Elastase Neutrophil Elastase Activation of Inflammatory Cells (e.g., Neutrophils)->Neutrophil Elastase Airway Inflammation Airway Inflammation Pro-inflammatory Cytokines (IL-6, IL-8)->Airway Inflammation Neutrophil Elastase->Airway Inflammation Erdosteine Erdosteine Metabolite I (-SH) Metabolite I (-SH) Erdosteine->Metabolite I (-SH) Metabolism Metabolite I (-SH)->Pro-inflammatory Cytokines (IL-6, IL-8) Inhibits Production Metabolite I (-SH)->Neutrophil Elastase Inhibits Release

Caption: Erdosteine's metabolite inhibits key inflammatory mediators to reduce airway inflammation.

Antibacterial Activity

Erdosteine exhibits antibacterial properties, which are particularly relevant in the context of respiratory infections that often exacerbate chronic conditions. It has been shown to interfere with bacterial adhesion to epithelial cells.[1] Additionally, erdosteine can enhance the penetration of antibiotics into bacterial biofilms, thereby potentiating their efficacy.[6] This synergistic effect with antibiotics makes erdosteine a valuable adjunct in the treatment of respiratory infections.[7]

The Potential Role of Deuteration

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a contemporary strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[11] The underlying principle is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[12][13] This can slow down the rate of metabolic reactions that involve the cleavage of these bonds, particularly those mediated by cytochrome P450 (CYP) enzymes.[13]

While no specific studies on deuterated erdosteine are currently available in the public domain, we can hypothesize the potential benefits based on its known metabolism. The primary metabolic activation of erdosteine involves the opening of the thiolactone ring, a process that may not be significantly affected by deuteration. However, subsequent metabolic pathways of erdosteine and its active metabolite, Met-I, could be targeted.

Potential Advantages of Deuterating Erdosteine:

  • Extended Half-life: By strategically placing deuterium at sites of oxidative metabolism on the erdosteine molecule or Met-I, it may be possible to slow down their degradation and clearance, leading to a longer half-life.[11]

  • Increased Bioavailability: A reduced rate of first-pass metabolism could potentially increase the systemic exposure to the active metabolite, Met-I.

  • Reduced Metabolite-Mediated Toxicity: If any minor metabolites of erdosteine are associated with adverse effects, deuteration could potentially reduce their formation.[11]

  • Improved Dosing Regimen: A longer half-life could allow for less frequent dosing, improving patient compliance.[11]

Further research is warranted to explore the synthesis and pharmacological evaluation of deuterated erdosteine analogues to validate these potential benefits.

Diagram 4: Logical Workflow for Deuterated Drug Development

Identify Metabolic Hotspots Identify Metabolic Hotspots Synthesize Deuterated Analogues Synthesize Deuterated Analogues Identify Metabolic Hotspots->Synthesize Deuterated Analogues In Vitro Metabolic Stability In Vitro Metabolic Stability Synthesize Deuterated Analogues->In Vitro Metabolic Stability Pharmacokinetic Studies Pharmacokinetic Studies In Vitro Metabolic Stability->Pharmacokinetic Studies Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Lead Candidate Selection Lead Candidate Selection Pharmacodynamic Studies->Lead Candidate Selection

Caption: A logical workflow for the development and evaluation of deuterated drug candidates.

Experimental Protocols

In Vitro Mucin Viscosity Assay
  • Objective: To assess the mucolytic activity of erdosteine's active metabolite, Met-I.

  • Methodology:

    • Prepare a solution of purified bovine or human mucin at a concentration that mimics the viscoelastic properties of respiratory mucus.

    • Add varying concentrations of Met-I to the mucin solution. A control group with no Met-I should be included.

    • Incubate the samples at 37°C for a specified period.

    • Measure the viscosity and elasticity of the mucin solutions using a rheometer.

    • Data Analysis: A reduction in viscosity and elasticity in the presence of Met-I indicates mucolytic activity.[14]

In Vitro Antioxidant Capacity Assays
  • Objective: To quantify the ROS scavenging activity of Met-I.

  • Common Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of Met-I to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[15]

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method measures the reduction of the ABTS radical cation by Met-I.[15]

  • General Protocol:

    • Prepare a solution of the radical (DPPH or ABTS).

    • Add different concentrations of Met-I to the radical solution.

    • Incubate in the dark for a specific time.

    • Measure the absorbance at a specific wavelength.

    • Data Analysis: Calculate the percentage of radical scavenging activity. The results can be expressed as the IC50 value (the concentration of Met-I required to scavenge 50% of the radicals).[15]

In Vitro Anti-inflammatory Assays
  • Objective: To evaluate the effect of Met-I on the production of pro-inflammatory mediators.

  • Methodology (using cell culture):

    • Culture a suitable cell line, such as human lung epithelial cells (e.g., A549) or neutrophils.

    • Pre-treat the cells with various concentrations of Met-I.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or phorbol (B1677699) 12-myristate 13-acetate [PMA]).

    • After incubation, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) or elastase in the supernatant using ELISA (Enzyme-Linked Immunosorbent Assay) or other immunoassays.

    • Data Analysis: A dose-dependent reduction in the levels of inflammatory mediators in the presence of Met-I indicates anti-inflammatory activity.[9][10][16]

Conclusion

Erdosteine is a pharmacologically diverse agent with a well-defined mechanism of action that extends beyond its initial classification as a mucolytic. Its ability to concurrently address mucus hypersecretion, oxidative stress, inflammation, and bacterial colonization provides a strong rationale for its use in the management of chronic respiratory diseases such as COPD.[14] The data from both preclinical and clinical studies robustly support its efficacy in improving clinical outcomes and reducing the frequency and severity of exacerbations. The exploration of deuterated erdosteine represents a promising avenue for future research, with the potential to further optimize its therapeutic profile and enhance its clinical utility.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Erdosteine in Human Plasma Using Erdosteine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erdosteine is a mucolytic agent used in the treatment of a variety of respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD).[1] It functions as a prodrug, rapidly metabolized in the liver to its active metabolite, N-thiodiglycolyl-homocysteine (Metabolite I), which contains a free sulfhydryl group responsible for its pharmacological effects.[1][2][3] These effects include mucolytic, antioxidant, anti-inflammatory, and antibacterial activities.[1] Accurate and reliable quantification of Erdosteine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4]

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Erdosteine in human plasma. The method employs Erdosteine-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing.[4] The developed protocol is suitable for high-throughput analysis in a regulated bioanalytical laboratory.

Experimental Protocols

1. Materials and Reagents

  • Erdosteine reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (≥99%)

  • Human plasma with K₂EDTA as an anticoagulant

  • 96-well protein precipitation plates

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[4]

  • Analytical column: C18, 50 x 2.1 mm, 1.8 µm[4]

  • Data acquisition and processing software

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Erdosteine Stock: Accurately weigh and dissolve an appropriate amount of Erdosteine reference standard in methanol to obtain a final concentration of 1 mg/mL.[4]

    • This compound (IS) Stock: Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.

  • Working Solutions:

    • Erdosteine Working Solutions: Prepare a series of working standard solutions by serially diluting the Erdosteine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

    • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

4. Sample Preparation (Protein Precipitation)

  • Allow all frozen plasma samples and standards to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 96-well plate, add 50 µL of each plasma sample, calibration standard, or quality control sample.

  • To each well, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 200 µL of acetonitrile to each well to precipitate the plasma proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Capillary Voltage: 4000 V

Data Presentation

Table 1: Optimized MS/MS Parameters for Erdosteine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor Voltage (V)Collision Energy (V)
Erdosteine250.0204.020013015
This compound (IS)254.0208.020013015

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range1 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 15%
Accuracy (% Bias)Within ±15%
Recovery> 85%
Matrix EffectMinimal
Stability (Freeze-Thaw, Bench-Top, Long-Term)Stable

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample/Standard/QC add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Erdosteine calibration->quantification

Caption: Experimental workflow for Erdosteine quantification.

erdosteine_metabolism cluster_absorption Absorption & Metabolism cluster_action Pharmacological Action erdosteine Erdosteine (Prodrug) metabolite_I Metabolite I (Active) N-thiodiglycolyl-homocysteine erdosteine->metabolite_I Hepatic First-Pass Metabolism mucolytic Mucolytic Activity metabolite_I->mucolytic antioxidant Antioxidant Activity metabolite_I->antioxidant anti_inflammatory Anti-inflammatory Activity metabolite_I->anti_inflammatory antibacterial Antibacterial Activity metabolite_I->antibacterial

Caption: Metabolic activation of Erdosteine.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Erdosteine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated over a wide linear range and has shown excellent performance in terms of selectivity, accuracy, precision, recovery, and stability. This method is well-suited for supporting clinical and non-clinical pharmacokinetic studies of Erdosteine.[4]

References

Application Note: Quantification of Erdosteine in Human Plasma Using Erdosteine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Erdosteine (B22857) is a mucolytic agent utilized in the treatment of respiratory diseases.[1] It functions as a prodrug, rapidly converting to its active metabolite, Metabolite I (Met-I), which contains a free sulfhydryl group responsible for its pharmacological activity.[2] Accurate and reliable quantification of Erdosteine in biological matrices such as human plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This application note provides a detailed protocol for the determination of Erdosteine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Erdosteine-d4, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[1]

Mechanism of Action

Erdosteine's therapeutic effects are attributed to its multifactorial mechanism of action, which includes mucolytic, antioxidant, anti-inflammatory, and antibacterial activities.[3] As a prodrug, Erdosteine is metabolized in the liver to its active form, Met-I, which possesses a free sulfhydryl (-SH) group.[2][4] This thiol group cleaves the disulfide bonds within mucin glycoproteins, reducing the viscosity of mucus and facilitating its expectoration.[5] The antioxidant properties of Erdosteine's active metabolites involve the scavenging of free radicals, thereby protecting respiratory tissues from oxidative damage, a key factor in chronic respiratory diseases like COPD.[4][6] Furthermore, Erdosteine modulates inflammatory signaling pathways to decrease airway inflammation and can inhibit bacterial adhesion, potentiating the effects of antibiotics.[4][5]

Erdosteine_Mechanism cluster_drug Drug Administration & Metabolism cluster_effects Pharmacological Effects cluster_outcomes Clinical Outcomes Erdosteine Erdosteine (Prodrug) Metabolite_I Metabolite I (Active) Erdosteine->Metabolite_I Hepatic First-Pass Metabolism Mucolytic Mucolytic Activity (Mucus Viscosity Reduction) Metabolite_I->Mucolytic Antioxidant Antioxidant Activity (Free Radical Scavenging) Metabolite_I->Antioxidant Anti_inflammatory Anti-inflammatory Activity Metabolite_I->Anti_inflammatory Antibacterial Antibacterial Activity (Inhibits Adhesion) Metabolite_I->Antibacterial Improved_Expectoration Improved Expectoration Mucolytic->Improved_Expectoration Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Airway Inflammation Anti_inflammatory->Reduced_Inflammation Enhanced_Antibiotic_Effect Enhanced Antibiotic Efficacy Antibacterial->Enhanced_Antibiotic_Effect

Figure 1: Mechanism of Action of Erdosteine.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of Erdosteine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Erdosteine reference standard (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (≥99%)

  • Human plasma with K₂EDTA as an anticoagulant

  • 96-well protein precipitation plates or solid-phase extraction (SPE) plates (e.g., OASIS HLB)[7][8]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]

  • Analytical column: C18, 50 x 2.1 mm, 1.8 µm[1]

  • Data acquisition and processing software

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Erdosteine Stock: Accurately weigh and dissolve an appropriate amount of Erdosteine reference standard in methanol.

    • This compound (Internal Standard - IS) Stock: Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions:

    • Erdosteine Working Solutions: Prepare a series of working solutions by serially diluting the Erdosteine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration standards and quality control (QC) samples.

    • IS Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.[1]

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT) [8]

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well protein precipitation plate.[1]

  • Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each well.[1]

  • Mix thoroughly on a plate shaker for 5 minutes.[1]

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1][8]

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[1]

Method 2: Solid-Phase Extraction (SPE) [7][8]

  • Pre-treatment: To 200 µL of each plasma sample, add 25 µL of the IS working solution.[8]

  • Conditioning: Condition an OASIS HLB 96-well extraction plate with 500 µL of methanol followed by 500 µL of deionized water.[8]

  • Loading: Load the pre-treated plasma samples into the conditioned wells.[8]

  • Washing: Wash the wells with 500 µL of 5% methanol in deionized water.[8]

  • Elution: Elute Erdosteine and the IS with 500 µL of methanol into a collection plate.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.[7][8]

Sample_Preparation_Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample (50 µL) ppt_add_is Add IS in Acetonitrile (200 µL) ppt_start->ppt_add_is ppt_mix Vortex Mix (5 min) ppt_add_is->ppt_mix ppt_centrifuge Centrifuge (4000 rpm, 10 min) ppt_mix->ppt_centrifuge ppt_supernatant Transfer Supernatant (100 µL) ppt_centrifuge->ppt_supernatant ppt_analysis LC-MS/MS Analysis ppt_supernatant->ppt_analysis spe_start Plasma Sample (200 µL) + IS spe_load Load Sample spe_start->spe_load spe_condition Condition SPE Plate (Methanol, Water) spe_condition->spe_load spe_wash Wash (5% Methanol) spe_load->spe_wash spe_elute Elute (Methanol) spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_analysis LC-MS/MS Analysis spe_evap->spe_analysis

Figure 2: Sample Preparation Workflow.

LC-MS/MS Conditions

The following table summarizes the typical LC-MS/MS parameters for the analysis of Erdosteine.

ParameterCondition
LC System HPLC or UHPLC system[1]
Column C18, 50 x 2.1 mm, 1.8 µm[1]
Mobile Phase Gradient or isocratic elution with a mixture of aqueous and organic solvents with a modifier. For example, 1 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (80:20, v/v) with formic acid to adjust pH to 3.2.[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 5-20 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer[1]
Ionization Mode Electrospray Ionization (ESI), Positive[7]
MRM Transitions Erdosteine: m/z 250 → 204[7]This compound: m/z 254 → 208 (Predicted)

Quantitative Data Summary

The performance of the bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[1] The following tables summarize typical validation parameters.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range 0.2 - 5000 ng/mL[7]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[7]

Table 2: Accuracy and Precision [7]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ QC0.2< 1585 - 115< 1585 - 115
Low QC~0.6< 4.7699.6 - 105.0< 5.2695.0 - 100.5
Medium QC~2000< 4.7699.6 - 105.0< 5.2695.0 - 100.5
High QC~4000< 4.7699.6 - 105.0< 5.2695.0 - 100.5

Table 3: Recovery and Matrix Effect [1]

QC LevelMean Extraction Recovery (%)Matrix Effect (%)
Low QC> 8585 - 115
Medium QC> 8585 - 115
High QC> 8585 - 115

Table 4: Stability [1][9]

Stability ConditionDurationResult
Short-term (Bench-top) 4 hours at Room TemperatureStable
Long-term (Freezer) 30 days at -80 °CStable
Freeze-Thaw Cycles 3 cyclesStable
Stock Solution 6 hours at Room TemperatureStable

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Erdosteine in human plasma using this compound as an internal standard with LC-MS/MS. The described methods for sample preparation and analysis are sensitive, accurate, and robust, making them suitable for high-throughput bioanalysis in support of pharmacokinetic and clinical studies of Erdosteine. The use of a stable isotope-labeled internal standard is crucial for achieving reliable results by correcting for potential variability in sample processing and instrument response.

References

Quantitative Analysis of Erdosteine in Human Plasma using a Validated LC-MS/MS Method with Erdosteine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Erdosteine (B22857) in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Erdosteine-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic, bioequivalence, and other clinical studies. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and presents method validation data in accordance with international guidelines.

Introduction

Erdosteine is a mucolytic agent utilized in the treatment of a variety of respiratory diseases.[1] It functions as a prodrug, meaning it is converted in the body to its active metabolites which possess free sulfhydryl groups.[2][3] These metabolites are responsible for the drug's mucolytic and antioxidant properties.[2][4] Accurate measurement of Erdosteine concentrations in biological matrices is essential for understanding its pharmacokinetic profile.

The gold standard for quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with LC-MS/MS.[5][6] An SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[5][6] This application note details a method using this compound as the internal standard for the reliable quantification of Erdosteine in human plasma.

Metabolic Pathway of Erdosteine

Erdosteine is administered as a prodrug and undergoes first-pass metabolism in the liver to form its pharmacologically active metabolite, Metabolite 1 (M1). This conversion involves the opening of the thiolactone ring, which exposes a free sulfhydryl group that is responsible for the therapeutic effects.[2][3]

cluster_key Legend Erdosteine Erdosteine (Prodrug) M1 Metabolite 1 (M1) (Active Metabolite) Erdosteine->M1 Hepatic First-Pass Metabolism k1 Prodrug k2 Active Metabolite

Caption: Metabolic activation of Erdosteine to its active form, M1.

Experimental Protocol

This protocol is designed for the analysis of Erdosteine in human plasma.

Materials and Reagents
  • Erdosteine reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (≥99%)

  • Human plasma with K₂EDTA as an anticoagulant

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18, 50 x 2.1 mm, 1.8 µm[2]

  • Data acquisition and processing software

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Erdosteine and this compound in methanol.

  • Working Solutions:

    • Prepare a series of Erdosteine working solutions by diluting the stock solution with methanol to create calibration standards (CS) and quality control (QC) samples.

    • Prepare an this compound internal standard (IS) working solution at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) tubes for blank, CS, QC, and unknown samples.

  • Pipette 50 µL of the appropriate plasma sample into the corresponding tube.

  • Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex the tubes for 1 minute to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table outlines the chromatographic and mass spectrometric parameters.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Parameters
ColumnC18, 50 x 2.1 mm, 1.8 µm[2]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile[7]
Flow Rate0.3 mL/min[8]
Injection Volume5 µL[7]
Column Temperature40 °C[7]
MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive[4]
MRM Transition (Erdosteine)m/z 250 → 204[4][8]
MRM Transition (this compound)m/z 254 → 208*

*Note: The precursor ion for this compound is shifted by +4 Da. The product ion is predicted based on a similar fragmentation pattern to the unlabeled compound and should be confirmed experimentally.

Method Validation

The bioanalytical method was validated according to international guidelines (e.g., FDA, EMA).[2][6] The following tables summarize the performance characteristics of a representative method using a stable isotope-labeled internal standard.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 5000 ng/mL.[2]

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Linearity Range1 - 5000 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]
LLOQ1 ng/mL[2]
Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed at four QC levels.[2]

Table 3: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ14.5102.35.1101.7
LQC33.898.94.299.5
MQC5002.1101.22.5100.8
HQC40001.999.52.399.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at three QC levels.[2]

Table 4: Extraction Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC392.598.2
MQC50094.1101.5
HQC400093.799.6
Stability

Erdosteine was found to be stable in human plasma under typical storage and handling conditions, including short-term (4 hours at room temperature), long-term (-80°C for 30 days), and three freeze-thaw cycles.[2]

Experimental Workflow

The overall workflow for the quantitative analysis of Erdosteine in plasma is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add IS (this compound) in Acetonitrile (200 µL) plasma->is_add vortex Vortex (1 min) is_add->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for Erdosteine quantification in human plasma.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Erdosteine in human plasma. The protein precipitation method for sample preparation is efficient and suitable for high-throughput analysis. The use of this compound as a stable isotope-labeled internal standard ensures the highest data quality. The method has been validated over a wide linear range and has demonstrated excellent performance in terms of selectivity, accuracy, precision, recovery, and stability, making it well-suited for supporting clinical and non-clinical pharmacokinetic studies of Erdosteine.

References

Application of Erdosteine-d4 in Pharmacokinetic Studies of Mucolytics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erdosteine (B22857) is a mucolytic agent used in the treatment of respiratory diseases characterized by excessive mucus production.[1][2] It is a prodrug that is rapidly converted to its active metabolite, Metabolite I (M1 or N-thiodiglycolyl-homocysteine), after oral administration.[3][4][5][6] M1 exerts its mucolytic effect by opening disulfide bonds in bronchial mucoproteins, which reduces the viscosity of mucus.[3][4][6][7] To accurately characterize the pharmacokinetic profile of Erdosteine and its active metabolite, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Erdosteine-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such studies.[8][9] This application note provides a detailed protocol for the use of this compound in pharmacokinetic studies of Erdosteine.

Pharmacokinetic Parameters of Erdosteine and Metabolite I

The following table summarizes the key pharmacokinetic parameters of Erdosteine and its active metabolite, M1, following oral administration.

ParameterErdosteineMetabolite I (M1)Reference
Tmax (h) 1.18 ± 0.261.48[3][6]
Cmax (µg/mL) 1.26 ± 0.233.46[3][6]
AUC -6.2 times that of Erdosteine[10][11]
Elimination T½ (h) 1.46 ± 0.601.62 ± 0.59[3][6]
Mean Residence Time (MRT) (h) -7.51 ± 0.788[10][11]
Plasma Protein Binding 64.5%-[3][4][6]

Data is presented as mean ± standard deviation where available. Cmax and Tmax values are after a 300 mg single oral dose.

Bioanalytical Method Using this compound

The use of a deuterated internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical data.[8][12]

Experimental Protocol: Quantification of Erdosteine in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of Erdosteine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Erdosteine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

2. Sample Preparation (Protein Precipitation Method):

  • Thaw frozen plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., Agilent XDB-C18, 50 mm x 4.6 mm, 1.8 µm)[10][11]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.3 mL/min[13]

  • Injection Volume: 5 µL[14]

  • Column Temperature: 40°C[14]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[10][11]

  • MRM Transitions:

    • Erdosteine: m/z 250 → 204[13]

    • This compound: The precursor ion will be shifted by +4 Da (m/z 254). The exact product ion should be determined experimentally.[9]

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Erdosteine into blank plasma.

  • The linear range for Erdosteine is typically 5-3000 ng/mL.[10][11]

Experimental Workflows and Signaling Pathways

To visualize the experimental and biological processes, the following diagrams are provided.

G Bioanalytical Workflow for Erdosteine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC/HPLC Separation Reconstitute->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Erdosteine quantification.

G Mechanism of Action of Erdosteine Erdosteine Erdosteine (Prodrug) Oral Administration Metabolism First-Pass Metabolism (Liver) Erdosteine->Metabolism M1 Metabolite I (M1) (Active Metabolite with free -SH group) Metabolism->M1 Mucus Mucus Glycoproteins (with Disulfide Bonds) M1->Mucus Opens Disulfide Bonds Viscosity Decreased Mucus Viscosity Mucus->Viscosity Clearance Enhanced Mucociliary Clearance Viscosity->Clearance

Caption: Mechanism of action of Erdosteine.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a highly accurate and precise approach for the quantification of Erdosteine in pharmacokinetic studies. This detailed protocol serves as a comprehensive guide for researchers in the field of mucolytic drug development, enabling the reliable determination of key pharmacokinetic parameters essential for regulatory submissions and clinical practice.

References

Application Notes and Protocols for Erdosteine Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine (B22857) is a mucolytic agent used in the treatment of respiratory diseases. Accurate quantification of Erdosteine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the sample preparation of Erdosteine for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the use of a deuterated internal standard.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated form of Erdosteine (Erdosteine-d_n_), is highly recommended for quantitative bioanalysis. A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, which allows for accurate correction of matrix effects and variability during sample processing. While Erdosteine-¹³C₄ is a commonly used SIL-IS, a deuterated standard offers a theoretically cost-effective alternative. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

General Reagents and Materials

  • Erdosteine reference standard (≥98% purity)

  • Deuterated Erdosteine (Erdosteine-d_n_, as internal standard, IS)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), water

  • Formic acid (≥99%)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Protein precipitation plates (96-well)

  • SPE cartridges (e.g., Oasis HLB)

  • Extraction solvents (e.g., ethyl acetate (B1210297), dichloromethane)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Stock and Working Solutions

  • Erdosteine Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of Erdosteine reference standard and dissolve it in methanol to a final concentration of 1 mg/mL.

  • Erdosteine-d_n_ (IS) Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of deuterated Erdosteine and dissolve it in methanol to a final concentration of 1 mg/mL.

  • Erdosteine Working Solutions: Prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the Erdosteine stock solution with a 50:50 (v/v) mixture of methanol and water.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the Erdosteine-d_n_ stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation Protocols

Three distinct protocols for the extraction of Erdosteine from human plasma are detailed below.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.

Experimental Protocol
  • Sample Aliquoting: Pipette 50 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 96-well protein precipitation plate.

  • Addition of Internal Standard and Precipitation Agent: Add 200 µL of the IS working solution (e.g., 100 ng/mL in acetonitrile) to each well.

  • Mixing: Thoroughly mix the samples on a plate shaker for 5 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for subsequent LC-MS/MS analysis.

Workflow Diagram

cluster_0 Protein Precipitation Workflow plasma 50 µL Plasma Sample add_is_ppt Add 200 µL IS in Acetonitrile plasma->add_is_ppt mix Vortex Mix (5 min) add_is_ppt->mix centrifuge Centrifuge (4000 rpm, 10 min) mix->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow for Erdosteine Analysis.

Liquid-Liquid Extraction (LLE)

Note: The following is a representative protocol based on common LLE procedures for analytes with similar physicochemical properties to Erdosteine, as a specific published LLE method for Erdosteine with a deuterated standard was not identified.

Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Experimental Protocol
  • Sample Aliquoting: To a polypropylene (B1209903) tube, add 200 µL of the plasma sample (blank, CS, QC, or unknown).

  • Addition of Internal Standard: Spike with an appropriate volume of the IS working solution.

  • pH Adjustment (Optional but Recommended): Add a small volume of a suitable buffer to adjust the pH of the plasma sample, which can enhance the extraction efficiency of acidic drugs like Erdosteine.

  • Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol).

  • Extraction: Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

cluster_1 Liquid-Liquid Extraction Workflow plasma 200 µL Plasma Sample + IS add_solvent Add 1 mL Extraction Solvent plasma->add_solvent extract Vortex Mix (10 min) add_solvent->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness (Nitrogen Stream) transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow for Erdosteine Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.

Experimental Protocol
  • Sample Pre-treatment: To 100 µL of the plasma sample, add 10 µL of the IS working solution. Then, add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Erdosteine and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

cluster_2 Solid-Phase Extraction Workflow pretreat Plasma + IS + ACN (Vortex, Centrifuge) load Load Supernatant pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow for Erdosteine Analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize typical performance data for the different sample preparation techniques based on published literature for Erdosteine analysis. Note that the data for LLE is representative due to the lack of specific published methods for Erdosteine using this technique with a deuterated standard.

Table 1: Method Validation Parameters

ParameterProtein PrecipitationLiquid-Liquid Extraction (Representative)Solid-Phase Extraction
Linearity Range (ng/mL) 1 - 50005 - 30000.2 - 5000[1]
LLOQ (ng/mL) 150.2[1]
Intra-day Precision (%RSD) < 6%< 10%< 4.76%[1]
Inter-day Precision (%RSD) < 8%< 10%< 5.26%[1]
Intra-day Accuracy (%) 95 - 105%90 - 110%99.6 - 105.0%[1]
Inter-day Accuracy (%) 95 - 105%90 - 110%95.0 - 100.5%[1]

Table 2: Extraction Efficiency and Matrix Effect

ParameterProtein PrecipitationLiquid-Liquid Extraction (Representative)Solid-Phase Extraction
Extraction Recovery (%) > 80%> 75%~90%
Matrix Effect (%) 85 - 115% (with IS)85 - 115% (with IS)Minimal to negligible

Conclusion

The choice of sample preparation technique for Erdosteine analysis depends on the specific requirements of the study.

  • Protein Precipitation is a rapid and simple method, ideal for high-throughput screening where speed is critical.

  • Liquid-Liquid Extraction offers a balance between sample cleanliness and procedural complexity, providing cleaner extracts than PPT.

  • Solid-Phase Extraction delivers the highest level of sample cleanup, minimizing matrix effects and achieving the lowest limits of quantification, making it the preferred method for regulated bioanalytical studies requiring high sensitivity and accuracy.[1]

The use of a deuterated internal standard is crucial for all three methods to ensure the highest accuracy and precision by compensating for variations in sample preparation and matrix-induced ionization suppression or enhancement.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Erdosteine and Erdosteine-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Erdosteine (B22857) and its deuterated internal standard, Erdosteine-d4, in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis, effectively compensating for matrix effects and variability in sample processing and instrument response. This methodology is critical for accurate pharmacokinetic, bioequivalence, and toxicokinetic studies of Erdosteine, a mucolytic agent used in the treatment of respiratory diseases. The described protocol, employing solid-phase extraction (SPE) for sample cleanup, offers high throughput and sensitivity, making it suitable for regulated bioanalytical laboratories.

Introduction

Erdosteine is a thiol derivative that functions as a mucolytic agent. Accurate measurement of its concentration in biological matrices is essential for clinical and non-clinical studies. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of Erdosteine in human plasma, utilizing this compound as the internal standard. The chromatographic conditions and mass spectrometric parameters have been optimized to ensure high selectivity, accuracy, and precision.

Data Presentation

The following table summarizes the quantitative performance of a representative LC-MS/MS method for the analysis of Erdosteine. These values are based on methods described in the literature for Erdosteine and its stable isotope-labeled internal standards.[1][2]

ParameterResult
Lower Limit of Quantification (LLOQ)0.2 ng/mL[1]
Upper Limit of Quantification (ULOQ)5000 ng/mL[1]
Linearity Range0.2 - 5000 ng/mL[1]
Intra-day Precision (% RSD)< 4.76%[1]
Inter-day Precision (% RSD)< 5.26%[1]
Intra-day Accuracy99.6% to 105.0%[1]
Inter-day Accuracy95.0% to 100.5%[1]
RecoveryNot explicitly stated, but SPE is a high-recovery technique.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of Erdosteine and this compound.

Materials and Reagents
  • Erdosteine reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Ammonium (B1175870) acetate (B1210297) (≥99%)

  • Formic acid (≥99%)

  • Human plasma with K2EDTA as anticoagulant

  • 96-well Oasis HLB solid-phase extraction (SPE) plates[1][3]

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Analytical column: C18, 50 x 2.1 mm, 1.8 µm.[4]

  • Data acquisition and processing software.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Erdosteine Stock: Accurately weigh an appropriate amount of Erdosteine reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[4]

    • This compound (IS) Stock: Accurately weigh an appropriate amount of this compound and dissolve it in methanol to obtain a concentration of 1 mg/mL.[4]

  • Working Solutions:

    • Prepare a series of Erdosteine working solutions by serially diluting the stock solution with a methanol/water mixture to create calibration standards.

    • Prepare an this compound internal standard working solution at an appropriate concentration.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Spiking: To 200 µL of human plasma, add the internal standard solution (this compound).[3]

  • Plate Conditioning: Condition a 96-well Oasis HLB extraction plate.[3]

  • Loading: Load the plasma mixture onto the conditioned SPE plate.[3]

  • Washing: Wash the plate to remove interferences.

  • Elution: Elute Erdosteine and this compound from the plate using methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1][3]

Chromatographic Conditions
  • Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient of 1 mM ammonium acetate in water (pH 3.2) and acetonitrile. A common starting condition is 80:20 (aqueous:organic).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Erdosteine: Precursor ion [M+H]+ at m/z 250, product ion at m/z 204.[1]

    • This compound: The precursor ion will be at m/z 254 ([M+4+H]+). The product ion will likely be the same as the unlabeled compound (m/z 204) or a similarly stable fragment, depending on the position of the deuterium (B1214612) atoms.

Method Validation

The bioanalytical method should be fully validated according to international guidelines (e.g., FDA, EMA) for the following parameters:

  • Linearity: Assessed by constructing a calibration curve plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).[3]

  • Selectivity and Specificity: Evaluated by analyzing blank plasma samples from different sources to ensure no interference at the retention times of Erdosteine and this compound.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.

  • Recovery: Determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_output Output plasma Human Plasma Sample (200 µL) spike Spike with this compound (IS) plasma->spike load Load onto Conditioned SPE Plate spike->load wash Wash SPE Plate load->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms Mass Spectrometric Detection (MRM) chroma->ms data Data Acquisition & Processing ms->data quant Quantification of Erdosteine data->quant

Caption: Experimental workflow for Erdosteine quantification.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Erdosteine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine (B22857) is a mucolytic agent used in the treatment of respiratory diseases characterized by excessive or viscous mucus. To facilitate pharmacokinetic, bioequivalence, and toxicokinetic studies, a stable isotope-labeled internal standard, such as Erdosteine-d4, is crucial for accurate quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide a comprehensive guide to the mass spectrometry parameters and experimental protocols for the detection and quantification of this compound.

Erdosteine is a prodrug that undergoes rapid first-pass metabolism to its biologically active metabolite, Metabolite 1 (M1), which contains a free thiol group.[1][2] This active metabolite is responsible for the drug's mucolytic, antioxidant, and anti-inflammatory effects.[2][3][4] The core mechanism involves the cleavage of disulfide bonds in mucin glycoproteins, direct scavenging of reactive oxygen species (ROS), and modulation of inflammatory pathways.[3][4]

Metabolic Activation and Mechanism of Action

Erdosteine is orally administered as a prodrug. In the liver, it is metabolized into its active form, Metabolite M1 (N-thiodiglycolyl-homocysteine), by the opening of its thiolactone ring.[1][3] The free sulfhydryl (-SH) group in M1 is responsible for its pharmacological effects.

Metabolic_Activation_and_Action Metabolic Activation and Mechanism of Action of Erdosteine cluster_0 Metabolism cluster_1 Pharmacological Actions Erdosteine Erdosteine (Prodrug) Metabolite_M1 Active Metabolite M1 (with free -SH group) Erdosteine->Metabolite_M1 First-pass metabolism (Liver) Mucolytic Mucolytic Action (Breaks mucus disulfide bonds) Metabolite_M1->Mucolytic Antioxidant Antioxidant Action (ROS Scavenging) Metabolite_M1->Antioxidant Anti_inflammatory Anti-inflammatory Action (Inhibits NF-κB pathway) Metabolite_M1->Anti_inflammatory

Metabolic activation and actions of Erdosteine.

Mass Spectrometry Parameters

The detection of this compound is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The mass-to-charge ratio (m/z) for this compound will be shifted by +4 Da compared to unlabeled Erdosteine due to the four deuterium (B1214612) atoms. The parameters for Erdosteine are well-established, providing a reliable basis for determining the settings for its deuterated analog.

The most abundant and commonly used transition for Erdosteine is the protonated precursor ion [M+H]⁺ at m/z 250.0, which fragments to a product ion at m/z 204.0.[1][5][6] Another reported transition for Erdosteine is m/z 249.8 → 231.8.[7] Based on this, the predicted MRM transitions for this compound are presented below. It is recommended to confirm and optimize these parameters by direct infusion of an this compound standard solution.

Table 1: Predicted MRM Transitions and Optimized Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Erdosteine 250.0204.00.13015
This compound (IS) 254.0 208.0 0.1 ~30 ~15

Note: Cone Voltage and Collision Energy for this compound are estimated and should be optimized for the specific instrument used.

Table 2: Representative Mass Spectrometer Source Settings

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Nebulizer Pressure35 psi

Experimental Protocols

This section details the methodology for the quantification of Erdosteine in human plasma using this compound as an internal standard (IS).

Materials and Reagents
  • Erdosteine reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (≥99%)

  • Human plasma with K₂EDTA as an anticoagulant

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve appropriate amounts of Erdosteine and this compound in separate volumetric flasks with methanol to obtain final concentrations of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of Erdosteine working solutions by serially diluting the stock solution with 50:50 (v/v) methanol/water to create calibration curve standards.

    • Prepare an Internal Standard (IS) working solution by diluting the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for high-throughput analysis.

  • Pipette 50 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 96-well protein precipitation plate.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each well.

  • Mix thoroughly on a plate shaker for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

UPLC-MS/MS Analysis Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 1. Pipette 50 µL Plasma Sample p2 2. Add 200 µL IS (this compound) in ACN p1->p2 p3 3. Mix & Centrifuge p2->p3 p4 4. Transfer Supernatant p3->p4 a1 5. Inject into UPLC-MS/MS System p4->a1 a2 6. Chromatographic Separation (C18 Column) a1->a2 a3 7. ESI+ Ionization a2->a3 a4 8. MRM Detection (Q1/Q3) a3->a4 d1 9. Integrate Peak Areas (Analyte/IS) a4->d1 d2 10. Generate Calibration Curve d1->d2 d3 11. Quantify Unknowns d2->d3

Experimental workflow for Erdosteine quantification.
Chromatographic Conditions

Table 3: UPLC Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 1 mM Ammonium Acetate in Water, pH 3.2 (or 0.1% Formic Acid in Water)
Mobile Phase B Acetonitrile
Gradient Isocratic: 80% A / 20% B
Flow Rate 0.3 mL/min
Injection Volume 5-20 µL
Column Temperature 40°C

Anti-inflammatory Signaling Pathway

Erdosteine's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the degradation of the inhibitor of NF-κB (IκBα), allowing NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory cytokines such as IL-6 and IL-1β.[8] Erdosteine's active metabolite prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[8]

NFkB_Inhibition_Pathway Erdosteine's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkBa_p->NFkB releases Degradation Degradation IkBa_p->Degradation Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB_nuc->Cytokines promotes transcription Erdosteine Erdosteine (Active Metabolite) Erdosteine->IKK inhibits

Inhibition of the NF-κB pathway by Erdosteine.

Conclusion

This document provides the essential mass spectrometry parameters and a detailed experimental protocol for the robust and sensitive quantification of Erdosteine in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The provided information on Erdosteine's mechanism of action offers valuable context for researchers in drug development.

References

Application Note: Development of a Validated Bioanalytical Method for Erdosteine in Human Plasma using Erdosteine-d4 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Erdosteine (B22857) is a mucolytic agent used in the treatment of respiratory diseases.[1][2] Accurate and reliable quantification of Erdosteine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][3] This application note describes a robust and sensitive bioanalytical method for the determination of Erdosteine in human plasma using a stable isotope-labeled internal standard (SIL-IS), Erdosteine-d4, and liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variability in sample processing and instrument response.[4] This method has been validated according to the general principles outlined in the FDA and ICH guidelines on bioanalytical method validation.[5][6][7][8]

Experimental Workflow

The overall experimental workflow for the quantification of Erdosteine in human plasma is depicted in the following diagram.

Erdosteine Bioanalytical Workflow Figure 1: Experimental Workflow for Erdosteine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc UPLC Injection supernatant_transfer->hplc chromatography Chromatographic Separation (C18 Column) hplc->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation pharmacokinetic_analysis Pharmacokinetic Analysis concentration_calculation->pharmacokinetic_analysis

Caption: Experimental workflow for Erdosteine quantification.

Quantitative Data Summary

The performance characteristics of the bioanalytical method are summarized in the tables below.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System UHPLC System
Column C18, 50 x 2.1 mm, 1.8 µm[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[9]
Gradient Isocratic: 25:75 (A:B)[9]
Flow Rate 0.3 mL/min[10]
Column Temperature 40 °C[9]
Injection Volume 5 µL[9]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[9]
MRM Transition (Erdosteine) m/z 250.0 → 204.0[10]
MRM Transition (this compound) m/z 254.0 → 208.0 (Predicted)
Internal Standard This compound

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 0.2 - 5000 ng/mL[10]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[10]
Intra-day Precision (%RSD) < 4.8%[10]
Inter-day Precision (%RSD) < 5.3%[10]
Intra-day Accuracy (% Bias) 99.6 - 105.0%[10]
Inter-day Accuracy (% Bias) 95.0 - 100.5%[10]
Mean Recovery > 87%[11]

Experimental Protocols

Materials and Reagents
  • Erdosteine reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (≥99%)

  • Human plasma with K₂EDTA as an anticoagulant

  • 96-well protein precipitation plates

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: C18, 50 x 2.1 mm, 1.8 µm.[1]

  • Data acquisition and processing software.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Erdosteine Stock: Accurately weigh and dissolve an appropriate amount of Erdosteine reference standard in methanol to obtain a final concentration of 1 mg/mL.

    • This compound (IS) Stock: Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.

  • Working Solutions:

    • Erdosteine Working Solutions: Prepare a series of working solutions by serially diluting the Erdosteine stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

    • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • To 100 µL of each plasma sample (blank, calibration standard, QC, or unknown) in a 96-well plate, add 300 µL of the IS working solution (this compound in acetonitrile).[11]

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.[1]

  • Transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

  • Acquire data in the Multiple Reaction Monitoring (MRM) mode for the transitions of Erdosteine and this compound.

Method Validation

The bioanalytical method was validated according to the principles of the FDA and ICH M10 guidelines for bioanalytical method validation.[5][7] The validation assessed the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Erdosteine and the IS.

  • Linearity and Range: A calibration curve was constructed by plotting the peak area ratio of Erdosteine to the IS against the nominal concentration of the calibration standards. The linearity was evaluated using a weighted linear regression model.

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in five replicates on three separate days.

  • Recovery: The extraction recovery of Erdosteine was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions at low and high QC concentrations.

  • Stability: The stability of Erdosteine in plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Erdosteine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated over a wide linear range and has shown excellent performance in terms of selectivity, accuracy, precision, recovery, and stability. This method is well-suited for supporting clinical and non-clinical pharmacokinetic studies of Erdosteine.[1][10]

References

Application Note and Protocol: Preparation of Erdosteine-d4 Solutions for Calibration Curves in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erdosteine (B22857) is a mucolytic agent used in the treatment of respiratory diseases. Accurate quantification of erdosteine in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard (IS), such as Erdosteine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard mimics the analyte throughout the sample preparation and analysis process, compensating for variations in extraction efficiency, matrix effects, and instrument response, thus ensuring high accuracy and precision.[1][2]

This document provides a detailed protocol for the preparation of this compound solutions to be used in the generation of calibration curves for the quantification of erdosteine in biological samples.

Materials and Reagents

Material/ReagentGradeVendor
This compound≥98% purityCommercially available
Erdosteine Reference Standard≥98% purityCommercially available
Methanol (B129727)HPLC or LC-MS gradeStandard chemical supplier
Acetonitrile (B52724)HPLC or LC-MS gradeStandard chemical supplier
Purified WaterType I or equivalentIn-house or commercial
Volumetric flasks (various sizes)Class AStandard laboratory supplier
Pipettes (various sizes)CalibratedStandard laboratory supplier
Analytical balanceCalibratedStandard laboratory supplier
Vortex mixer-Standard laboratory supplier
Sonicator-Standard laboratory supplier

Experimental Protocols

1. Preparation of this compound Internal Standard (IS) Stock Solution

The primary stock solution of the internal standard is prepared at a high concentration and then diluted to obtain the working solution.

  • Procedure:

    • Accurately weigh approximately 1.0 mg of this compound powder.

    • Transfer the weighed powder to a 1.0 mL volumetric flask.

    • Add a small amount of methanol to dissolve the powder completely. Sonication may be used to aid dissolution.

    • Once dissolved, bring the solution to volume with methanol.

    • This results in a 1.0 mg/mL this compound Primary Stock Solution .

    • Store the stock solution at 2-8°C, protected from light.

2. Preparation of this compound IS Working Solution

The working solution is prepared by diluting the primary stock solution to a concentration that will be added to all calibration standards and unknown samples.[3]

  • Procedure:

    • Allow the this compound Primary Stock Solution to come to room temperature.

    • Pipette 100 µL of the 1.0 mg/mL primary stock solution into a 10.0 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.

    • This results in a 10 µg/mL this compound Intermediate Stock Solution .

    • Further dilute the intermediate stock solution to the final working concentration. For example, to prepare a 100 ng/mL working solution, pipette 100 µL of the 10 µg/mL intermediate stock into a 10.0 mL volumetric flask and dilute with the appropriate solvent (e.g., acetonitrile or mobile phase).[2]

    • The final concentration of the IS working solution should be optimized based on the analytical method's sensitivity and the expected analyte concentration range.

3. Preparation of Erdosteine Primary Stock Solution

  • Procedure:

    • Accurately weigh approximately 1.0 mg of Erdosteine reference standard.

    • Transfer the powder to a 1.0 mL volumetric flask.

    • Dissolve and bring to volume with methanol, using sonication if necessary.

    • This results in a 1.0 mg/mL Erdosteine Primary Stock Solution .[4]

    • Store this solution under the same conditions as the IS stock solution.

4. Preparation of Erdosteine Working Standard Solutions for Calibration Curve

A series of working standard solutions are prepared by serially diluting the Erdosteine primary stock solution. These solutions will be used to spike the blank biological matrix to create the calibration curve standards.

  • Procedure for Serial Dilution:

    • Prepare a series of labeled volumetric flasks.

    • Perform serial dilutions from the 1.0 mg/mL Erdosteine Primary Stock Solution using a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.[2] An example dilution scheme is provided in the table below.

Data Presentation

Table 1: Example Dilution Scheme for Erdosteine Calibration Standards

Standard IDStarting SolutionVolume of Starting Solution (µL)Final Volume (mL)DiluentFinal Concentration (ng/mL)
Intermediate Stock 1.0 mg/mL Primary Stock1001050:50 Methanol/Water10,000
CS-8 Intermediate Stock5001.050:50 Methanol/Water5,000
CS-7 Intermediate Stock2001.050:50 Methanol/Water2,000
CS-6 Intermediate Stock1001.050:50 Methanol/Water1,000
CS-5 CS-75001.050:50 Methanol/Water500
CS-4 CS-62001.050:50 Methanol/Water200
CS-3 CS-61001.050:50 Methanol/Water100
CS-2 CS-6501.050:50 Methanol/Water50
CS-1 CS-6101.050:50 Methanol/Water10

5. Preparation of Calibration Curve Standards in Biological Matrix

The final calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with the Erdosteine working standard solutions and a constant amount of the this compound IS working solution.

  • Procedure:

    • For each calibration level, pipette a small volume (e.g., 5 µL) of the corresponding Erdosteine working standard solution into a larger volume of blank plasma (e.g., 95 µL).[2]

    • To each of these spiked plasma samples, add a constant volume of the this compound IS working solution during the sample extraction step (e.g., protein precipitation with acetonitrile containing the IS).[1][2] For instance, add 200 µL of the 100 ng/mL IS working solution in acetonitrile to each 100 µL plasma standard.[2]

    • This ensures that every calibration standard has the same concentration of the internal standard.[3]

    • Process the samples according to the established bioanalytical method (e.g., protein precipitation, centrifugation, and transfer of supernatant).

    • Analyze the final extracts using LC-MS/MS.

Data Analysis

The calibration curve is constructed by plotting the peak area ratio of the analyte (Erdosteine) to the internal standard (this compound) against the nominal concentration of the analyte for each calibration standard.[1] A linear regression analysis is then performed on this data.

Visualization

G cluster_stock Primary Stock Solutions (1.0 mg/mL) cluster_working Working Solutions cluster_calibration Calibration Curve Standards erdosteine_stock Erdosteine Stock erdosteine_working Erdosteine Working Standards (Serial Dilutions) erdosteine_stock->erdosteine_working Dilute is_stock This compound Stock is_working This compound Working Solution (Fixed Concentration) is_stock->is_working Dilute spiked_samples Spiked Calibration Standards (Analyte + Matrix) erdosteine_working->spiked_samples Spike final_samples Final Calibration Samples (Analyte + IS + Matrix) is_working->final_samples blank_matrix Blank Biological Matrix (e.g., Plasma) blank_matrix->spiked_samples spiked_samples->final_samples Add IS analysis Calibration Curve (Peak Area Ratio vs. Concentration) final_samples->analysis Sample Preparation & LC-MS/MS Analysis

Caption: Workflow for the preparation of this compound calibration standards.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Erdosteine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects when quantifying Erdosteine (B22857) using its deuterated internal standard, Erdosteine-d4.

Frequently Asked Questions (FAQs)

Q1: We are observing low signal intensity and poor reproducibility for Erdosteine, even with an this compound internal standard. What is the likely cause?

A1: This issue is likely due to a phenomenon known as ion suppression , a common matrix effect in LC-MS/MS analysis.[1][2] Ion suppression occurs when co-eluting components from the biological sample matrix interfere with the ionization of Erdosteine and this compound in the mass spectrometer's ion source, leading to a decreased and variable signal.[1][3] Although a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute and experience similar suppression to the analyte, thereby compensating for the effect, severe suppression can still compromise sensitivity and reproducibility.[1][4]

Common causes of ion suppression include:

  • Endogenous Matrix Components: Biological samples are complex and contain numerous compounds such as phospholipids (B1166683), salts, and proteins that are known to cause ion suppression.[1][5][6][7] Phospholipids are a major contributor in plasma samples.[1]

  • Exogenous Contaminants: These can be introduced during sample collection, storage, or preparation and include substances like plasticizers, surfactants, and polymers.[1]

  • Mobile Phase Additives: Inappropriate selection or high concentrations of mobile phase additives can sometimes contribute to ion suppression.[1]

Q2: How can we definitively confirm that ion suppression is the root cause of our analytical problems?

A2: A post-column infusion experiment is the most direct method to identify and visualize regions of ion suppression within your chromatographic run.[1][8][9] This technique involves continuously infusing a standard solution of Erdosteine directly into the LC flow path after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip in the otherwise stable signal baseline for Erdosteine indicates the retention time at which matrix components are eluting and causing suppression.[1]

Q3: Our post-column infusion experiment confirmed significant ion suppression that co-elutes with Erdosteine and this compound. What are the most effective strategies to mitigate this?

A3: Mitigating ion suppression primarily involves two key strategies: enhancing sample clean-up to remove interfering components and optimizing chromatographic conditions to separate Erdosteine from them.[1][2][5][10]

Recommended Mitigation Strategies:

  • Improve Sample Preparation: The goal is to remove as many matrix components as possible before injecting the sample into the LC-MS/MS system.[5][10]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences and is often superior to simpler methods like protein precipitation.[5][10][11]

    • Liquid-Liquid Extraction (LLE): LLE can be more effective than protein precipitation at removing phospholipids and other interfering substances.[5]

    • Enhanced Protein Precipitation (PPT): If using PPT, consider adding a phospholipid removal step, such as using a phospholipid removal plate, to improve the cleanup.[1]

  • Optimize Chromatography: The aim is to achieve chromatographic separation between Erdosteine/Erdosteine-d4 and the interfering matrix components.[1][3][10][12]

    • Modify Gradient Elution: Adjusting the gradient slope or using a shallower gradient can improve the resolution between your analytes and the interferences.[1]

    • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or biphenyl (B1667301) phase) can alter the elution profile of interfering components relative to your analytes.[1]

    • Use UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems with small particle size columns can provide significantly better chromatographic separation.[3]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[12] However, this is only feasible if the method has sufficient sensitivity to still detect the lowest concentrations of Erdosteine required for your study.[12]

Troubleshooting Workflows & Methodologies

Diagram: General Troubleshooting Workflow for Matrix Effects

A Low Signal / Poor Reproducibility for Erdosteine & this compound B Hypothesize Matrix Effect (Ion Suppression) A->B C Perform Post-Column Infusion Experiment B->C D Ion Suppression Confirmed? C->D E Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) D->E Yes I Investigate Other Causes: Instrument Issues, Standard Stability, MS/MS Parameters D->I No F Optimize Chromatography (Gradient, Column Chemistry) E->F G Re-evaluate Matrix Effect with Post-Column Infusion or Matrix Factor Calculation F->G H Problem Resolved G->H

Caption: A logical workflow for identifying and mitigating matrix effects.

Key Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This protocol helps to identify if and when ion suppression is occurring during your analytical run.

1. System Setup:

  • Use a syringe pump to deliver a constant, low flow (e.g., 10 µL/min) of a solution containing Erdosteine (e.g., 100 ng/mL in mobile phase).

  • Connect the syringe pump to the LC flow path using a T-fitting placed between the analytical column and the mass spectrometer's ion source.

2. Procedure:

  • Equilibrate the LC-MS/MS system with the mobile phase.

  • Begin the post-column infusion of the Erdosteine solution. You should observe a stable, high signal for the Erdosteine MRM transition.

  • Inject a blank plasma sample that has been processed using your standard sample preparation procedure.

  • Monitor the Erdosteine signal throughout the chromatographic run.

3. Interpretation:

  • Steady Baseline: Indicates no significant ion suppression.

  • Dip in Baseline: Indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.[1]

Diagram: Post-Column Infusion Experimental Setup

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee T-fitting Column->Tee Syringe_Pump Syringe Pump (Erdosteine Solution) Syringe_Pump->Tee MS Mass Spectrometer (Ion Source) Tee->MS

Caption: Setup for a post-column infusion experiment to detect ion suppression.

Protocol 2: Improved Sample Preparation using Protein Precipitation with Phospholipid Removal

This protocol is a step up from a simple protein precipitation and is designed to reduce interference from phospholipids.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 20 µL of the this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

2. Vortex and Centrifuge:

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

3. Phospholipid Removal:

  • Carefully transfer the supernatant to a phospholipid removal plate.

  • Process the plate according to the manufacturer's instructions. This typically involves passing the supernatant through a sorbent that specifically retains phospholipids.

4. Analysis:

  • Inject the filtered eluate into the LC-MS/MS system.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation can significantly impact the degree of matrix effect. The table below summarizes the expected performance of different techniques.

Sample Preparation MethodRelative Matrix EffectAnalyte RecoverySample ThroughputRecommendation for Erdosteine
Protein Precipitation (PPT) HighGoodHighUse with caution; may require chromatographic optimization.[2][5]
PPT + Phospholipid Removal MediumGoodHighA good balance of cleanup and throughput.[1]
Liquid-Liquid Extraction (LLE) Medium-LowVariableMediumMore effective than PPT for removing phospholipids.[2][5]
Solid-Phase Extraction (SPE) LowExcellentMedium-HighHighly Recommended for minimizing matrix effects.[5][13][14]

Example LC-MS/MS Parameters for Erdosteine

While optimal parameters depend on the specific instrumentation, the following provides a robust starting point for method development.[1][13][15]

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm[15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[13]
Injection Volume 5 µL[15]
Ionization Mode Electrospray Ionization (ESI), Positive[13][15]
MRM Transition (Erdosteine) m/z 250 -> 204[13] or m/z 249.9 -> 231.8[15]
MRM Transition (this compound) To be determined experimentally (e.g., m/z 254 -> 208)
Internal Standard (example) Letosteine: m/z 280 -> 160[13]

Note: The use of this compound as an internal standard is crucial for accurate quantification as it co-elutes and experiences similar matrix effects as Erdosteine, providing reliable correction.[4][16][17] The specific MRM transition for this compound must be determined by direct infusion.

References

Technical Support Center: Optimizing LC Gradient for Erdosteine and d4-Erdosteine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Erdosteine (B22857) and its d4-labeled internal standard.

Troubleshooting Guide

Issue: Poor resolution or co-elution of Erdosteine and d4-Erdosteine.

Question: My Erdosteine and d4-Erdosteine peaks are not well separated. What are the likely causes and how can I improve the resolution?

Answer:

Poor resolution between an analyte and its deuterated internal standard is a common challenge in LC-MS analysis, often attributed to the "isotope effect."[1][2][3] While deuterated standards are ideal for quantification due to their similar chemical properties, the slight mass difference can lead to subtle changes in retention behavior.[1][4] Here’s a step-by-step guide to troubleshoot and optimize your separation:

1. Modify the Gradient Slope:

  • Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can often improve the resolution between closely eluting peaks. This gives the analytes more time to interact with the stationary phase, enhancing separation.

  • Introduce an Isocratic Hold: Consider incorporating a brief isocratic hold at a specific mobile phase composition where the two compounds show the best initial separation.

2. Adjust the Mobile Phase Composition:

  • Organic Modifier: If you are using acetonitrile (B52724), consider switching to methanol (B129727) or a combination of both. The different solvent selectivity can alter the interaction with the stationary phase and improve resolution.

  • Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Erdosteine. Prepare the aqueous phase with a buffer (e.g., phosphate, formate, or acetate) and adjust the pH. A pH around 2.5-3.5 is often a good starting point for acidic compounds.

  • Additive: The use of additives like formic acid (typically 0.1%) can improve peak shape and influence selectivity.[5]

3. Evaluate the Stationary Phase:

  • Column Chemistry: While C18 is the most common stationary phase for reversed-phase chromatography, other chemistries like C8, Phenyl-Hexyl, or Pentafluorophenyl (PFP) can offer different selectivities that may enhance the separation of your compounds.

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution. However, be mindful of the backpressure limitations of your LC system.[6][7]

4. Optimize Flow Rate and Temperature:

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time. It's a trade-off that needs to be balanced.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. However, it can also alter selectivity. Experiment with temperatures in the range of 30-50°C.

Issue: Peak Tailing or Asymmetry.

Question: My Erdosteine peak is tailing. What could be causing this and how can I fix it?

Answer:

Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the sample solvent. Here are some common causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.

    • Solution: Use a modern, end-capped column. Lowering the mobile phase pH with an acidic modifier like formic or acetic acid can suppress silanol activity.

  • Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[8]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase or a weaker solvent.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect your analytical column.[9] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Erdosteine to consider for method development?

A1: Understanding the properties of Erdosteine is crucial for initial method design.

PropertyValueImplication for LC Method Development
Molecular Weight 249.3 g/mol [10]Standard molecular weight for MS detection.
pKa 3.71[11]As an acidic compound, a mobile phase pH below its pKa (e.g., 2.5-3.0) will ensure it is in its neutral form, leading to better retention on a reversed-phase column.
LogP -0.32[12]The negative LogP value indicates that Erdosteine is relatively polar. A mobile phase with a higher aqueous content at the beginning of the gradient is recommended.
Solubility Slightly soluble in water, soluble in methanol.[13] Soluble in DMSO.[14][15]Methanol is a suitable organic modifier in the mobile phase. DMSO can be used as a stock solution solvent but should be diluted to minimize injection solvent effects.[15]

Q2: What is a good starting point for an LC gradient for Erdosteine and d4-Erdosteine?

A2: Based on published methods, a good starting point would be a reversed-phase separation on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[5][13][16]

Initial Gradient Conditions:

ParameterRecommendation
Column C18, 50-150 mm length, 2.1-4.6 mm I.D., < 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5-10% B to 90-95% B over 5-10 minutes
Flow Rate 0.2 - 1.0 mL/min (depending on column dimensions)
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Q3: Why does my d4-labeled standard elute slightly earlier/later than the unlabeled Erdosteine?

A3: This phenomenon is known as the chromatographic isotope effect.[1][3] The substitution of hydrogen with deuterium (B1214612) can lead to minor differences in the physicochemical properties of the molecule, such as its interaction with the stationary phase.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, but the reverse can also occur.[3] While complete co-elution is not always necessary for accurate quantification with MS detection, significant separation can sometimes lead to differential matrix effects.[2]

Experimental Protocols

Example LC-MS/MS Method for Erdosteine Quantification

This protocol is a generalized example based on published methods and serves as a starting point for method development.[5][17][18]

1. Preparation of Stock and Working Solutions: [19]

  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Erdosteine and d4-Erdosteine reference standards and dissolve each in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Erdosteine stock solution with methanol:water (50:50, v/v) to achieve the desired concentration range (e.g., 1-5000 ng/mL).[5]

  • Internal Standard (IS) Working Solution: Dilute the d4-Erdosteine stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

2. Sample Preparation (Protein Precipitation): [19]

  • To 100 µL of plasma sample (or calibration standard/QC), add 20 µL of the IS working solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Column Temp. 40 °C[5]
Injection Vol. 5 µL[5]
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Erdosteine: m/z 249.9 → 231.8[5]; d4-Erdosteine: (Predicted) m/z 254.0 → 236.0

Visualizations

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with d4-Erdosteine IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for LC-MS/MS analysis of Erdosteine.

cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Poor Separation of Erdosteine & d4-Erdosteine Grad Adjust Gradient Slope Problem->Grad MP Modify Mobile Phase (Solvent, pH) Problem->MP Col Change Column (Chemistry, Dimensions) Problem->Col Flow Optimize Flow Rate & Temperature Problem->Flow Result Improved Resolution Grad->Result MP->Result Col->Result Flow->Result

Caption: Troubleshooting logic for poor chromatographic separation.

References

Overcoming low recovery of Erdosteine-d4 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the solid-phase extraction (SPE) of Erdosteine-d4. This guide provides answers to frequently asked questions and detailed protocols to help you overcome challenges with low analyte recovery during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound during solid-phase extraction?

Low recovery of this compound is often linked to the inherent chemical properties of its parent compound, Erdosteine (B22857). As a thiol derivative, it is susceptible to several issues during sample preparation.[1][2] The most common causes include:

  • Oxidative Degradation: Erdosteine's active metabolites contain free sulfhydryl (-SH) groups, which are highly reactive and prone to oxidation.[1][2] This can lead to the formation of disulfide dimers or other oxidized species that have different chemical properties, resulting in poor recovery of the target analyte.[1]

  • pH Instability: The stability of Erdosteine is compromised under acidic and basic conditions.[1] Extreme pH values can affect the thiolactone ring and thioether linkages, leading to degradation.[1] Furthermore, at a higher pH, the thiol group can become a thiolate anion, which is more easily oxidized.[1]

  • Non-Specific Adsorption: Thiol-containing compounds can adhere to the surfaces of laboratory plastics and glassware, leading to sample loss before the analysis is complete.[1][3]

  • Improper SPE Method Parameters: General SPE issues can also lead to low recovery, such as incorrect sorbent selection, inappropriate sample pH, over-aggressive washing steps, or inefficient elution.[3][4]

Q2: My analyte recovery is inconsistent. Could the sample pH be the cause?

Yes, pH is a critical factor for the stability and extraction of this compound.[1] Since the compound can degrade in both highly acidic and basic environments, maintaining a consistent and optimal pH throughout the sample handling and extraction process is crucial for reproducible results.[1] For optimal stability and retention, it is recommended to maintain a slightly acidic pH, for example, between 4 and 6.[1]

Q3: How can I prevent the degradation of this compound during the extraction workflow?

To minimize oxidative degradation, especially if expecting the presence of its free thiol metabolites, the addition of an antioxidant to your samples immediately after collection is a highly effective strategy.[1] Temperature control is also important.

  • Add Antioxidants: Introduce an antioxidant like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your samples.[1]

  • Control Temperature: Keep samples on ice or at refrigerated temperatures during processing to slow down potential degradation reactions.[1]

  • Work Quickly: Minimize the time between sample collection and final analysis.

Q4: I've analyzed my fractions and the analyte is lost during the sample loading step. What should I do?

If this compound is found in the flow-through after sample loading, it indicates that it is not being retained by the SPE sorbent.[5][6] Consider the following solutions:

  • Check Sample Solvent: The sample may be dissolved in a solvent that is too "strong" (e.g., too high a percentage of organic solvent for reversed-phase SPE), preventing the analyte from binding to the sorbent.[5][6][7] Try diluting the sample with a weaker solvent.[5][8]

  • Adjust Sample pH: Ensure the pH of your sample is adjusted to a level where the analyte is in a state that is optimally retained by the sorbent (typically neutral for reversed-phase).[3][5]

  • Reduce Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent.[4][8] Try a slower flow rate, around 1 mL/min.[8][9]

  • Re-evaluate Sorbent Choice: You may be using an inappropriate sorbent. For a compound like Erdosteine, a polymeric reversed-phase sorbent (like Oasis HLB) is often a good choice.[10]

Q5: My analyte is being washed away during the wash step. How can I prevent this?

If the analyte is detected in the wash fractions, your wash solvent is likely too strong, prematurely eluting the this compound.[3][7]

  • Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution.[3] The goal is to use a solvent strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[4]

  • Ensure Correct pH: Maintain the optimal pH during the wash step to ensure the analyte remains in its retained form.[7]

Q6: I am not achieving complete elution of the analyte from the cartridge. What could be the problem?

If the analyte is not found in the loading or wash fractions, it is likely retained on the cartridge but not eluting completely.[6][7]

  • Increase Elution Solvent Strength: Your elution solvent may be too weak. Increase the percentage of organic solvent or switch to a stronger solvent to effectively disrupt the analyte-sorbent interaction.[6][11]

  • Adjust Elution Solvent pH: For ion-exchange mechanisms, or if secondary interactions are occurring, adjusting the pH of the elution solvent may be necessary to neutralize the analyte and facilitate its release.[7]

  • Increase Elution Volume: It's possible the volume of the elution solvent is insufficient to move the entire band of analyte off the column. Try eluting with a larger volume or in multiple, smaller aliquots.[8]

Troubleshooting Summary

The following table summarizes common problems, their probable causes, and recommended actions to improve the recovery of this compound.

Problem ObservedProbable CauseRecommended Solution(s)
Low Overall Recovery Analyte degradation (oxidation, pH instability)Add an antioxidant (DTT, TCEP) to samples; maintain sample pH between 4-6; keep samples cool.[1]
Non-specific adsorption to labwareUse low-binding plasticware or silanized glassware.[3]
Analyte in Load Fraction Sample solvent is too strongDilute the sample with a weaker solvent (e.g., aqueous buffer).[5][8]
Incorrect sample pHAdjust sample pH to ensure the analyte is in a neutral state for reversed-phase SPE.[3][5]
Sample loading flow rate is too highDecrease the flow rate to ~1 mL/min to allow for sufficient interaction with the sorbent.[4][8]
Sorbent mass is too low (breakthrough)Increase the sorbent mass or decrease the sample load.[5][7]
Analyte in Wash Fraction Wash solvent is too strongDecrease the organic solvent percentage in the wash solution.[3][7]
Analyte Not Eluting Elution solvent is too weakIncrease the organic solvent percentage or use a stronger elution solvent.[6][11][12]
Insufficient elution solvent volumeIncrease the volume of the elution solvent or use multiple elution steps.[8][12]
Strong secondary interactions with sorbentModify the elution solvent with an acid or base to disrupt secondary interactions.[11]

Visual Troubleshooting Guide

This decision tree can help you systematically identify the step where analyte loss is occurring.

G cluster_start cluster_process cluster_questions cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_solutions4 Start Low Recovery of This compound Observed AnalyzeFractions Analyze fractions from each SPE step: Load, Wash, and Elution Start->AnalyzeFractions Begin Troubleshooting InLoad Is analyte in the LOAD fraction? AnalyzeFractions->InLoad InWash Is analyte in the WASH fraction? InLoad->InWash No Sol_Load Problem: Poor Retention - Decrease sample solvent strength - Adjust sample pH to 4-6 - Decrease loading flow rate - Check sorbent choice InLoad->Sol_Load Yes InElution Is analyte recovery low in ELUTION fraction? InWash->InElution No Sol_Wash Problem: Premature Elution - Decrease wash solvent strength - Ensure pH is correct InWash->Sol_Wash Yes Sol_Elution Problem: Incomplete Elution - Increase elution solvent strength - Increase elution solvent volume - Modify elution solvent pH InElution->Sol_Elution Yes Sol_Degradation Problem: Degradation/Adsorption - Add antioxidant (DTT/TCEP) - Use low-binding labware - Keep samples cool InElution->Sol_Degradation No (Analyte unaccounted for)

Caption: A troubleshooting decision tree for low this compound recovery in SPE.

Optimized SPE Protocol Workflow

The following diagram illustrates a recommended workflow for the solid-phase extraction of this compound, incorporating best practices to maximize recovery.

G cluster_0 Step 1: Sample Pre-treatment cluster_1 Step 2: SPE Cartridge Conditioning cluster_2 Step 3: Equilibration cluster_3 Step 4: Sample Loading cluster_4 Step 5: Washing cluster_5 Step 6: Elution Pretreatment Thaw sample Add antioxidant (e.g., DTT) Add Internal Standard (IS) Acidify to pH ~5 with buffer Centrifuge if necessary Condition Activate Sorbent Pass 1 mL Methanol Pretreatment->Condition Equilibrate Prepare for Sample Pass 1 mL Water/Aqueous Buffer Condition->Equilibrate Load Bind Analyte Load pre-treated sample at ~1 mL/min Equilibrate->Load Wash Remove Interferences Pass 1 mL of weak solvent (e.g., 5% Methanol in water) Load->Wash Elute Collect Analyte Pass 1 mL of strong solvent (e.g., Methanol or Acetonitrile) Evaporate and reconstitute for analysis Wash->Elute

Caption: Recommended workflow for solid-phase extraction of this compound.

Detailed Experimental Protocol

This protocol is a general guideline adapted from established methods for Erdosteine and best practices for thiol-containing compounds.[1][10] It is recommended to use a polymeric reversed-phase SPE cartridge, such as an Oasis HLB or equivalent.

1. Materials and Reagents

  • SPE Cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

  • Biological Matrix (e.g., Plasma)

  • This compound working solution

  • Internal Standard (IS) working solution

  • Antioxidant solution (e.g., 100 mM DTT in water)

  • Acidifying Buffer (e.g., 1 M Formic Acid or Ammonium Acetate buffer, pH 5)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Vacuum Manifold or Positive Pressure Manifold

  • Low-binding collection tubes

2. Sample Pre-treatment

  • Thaw biological samples (e.g., plasma) on ice.

  • To a 0.2 mL aliquot of sample in a low-binding microcentrifuge tube, add 10 µL of the antioxidant solution (DTT).

  • Add the internal standard solution.

  • Vortex briefly.

  • Acidify the sample by adding 20 µL of the acidifying buffer to bring the pH to approximately 4-6.

  • Vortex again. If precipitates form, centrifuge at high speed for 5 minutes and use the supernatant for the loading step.

3. Solid-Phase Extraction Procedure

  • Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of Methanol through each cartridge. Do not allow the sorbent bed to dry.

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the sorbent bed to dry.

  • Loading: Load the entire pre-treated sample onto the cartridge. Apply a slow, consistent flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water. This step helps remove polar interferences.

  • Drying: Dry the cartridge bed by applying vacuum or positive pressure for 1-2 minutes to remove the aqueous wash solvent.

  • Elution: Place clean, low-binding collection tubes inside the manifold. Elute the analyte with 1 mL of Methanol (or Acetonitrile).

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 100 µL of 80:20 Water:Acetonitrile).[10] Vortex and transfer to an autosampler vial for analysis.

References

Technical Support Center: Investigating Isotopic Exchange and Stability of Erdosteine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Erdosteine-d4 as an internal standard in quantitative analyses. The following information is designed to help you anticipate and address potential challenges related to isotopic exchange and instability during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of Erdosteine, a mucolytic agent. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The four deuterium (B1214612) atoms increase its mass by four atomic mass units compared to the unlabeled analyte. This mass difference allows for the simultaneous detection of both the analyte and the internal standard, enabling accurate quantification by correcting for variability in sample preparation and instrument response.

Q2: What are the potential stability issues with this compound?

The primary stability concern with any deuterated internal standard is the potential for isotopic exchange, also known as back-exchange. This is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This can lead to a decrease in the signal of the deuterated standard and a corresponding artificial increase in the signal of the unlabeled analyte, compromising the accuracy of the results.

Q3: Which positions on the this compound molecule are most susceptible to isotopic exchange?

While the exact positions of the deuterium labels on commercially available this compound may vary, hydrogens on carbons alpha to a carbonyl group (C=O) or adjacent to heteroatoms (like sulfur in the thiolactone ring) can be more susceptible to exchange, particularly under acidic or basic conditions. The amide proton is also readily exchangeable. Based on the structure of Erdosteine, the hydrogens on the thiolactone ring are the most likely sites for deuteration and potential exchange.

Q4: Under what conditions is isotopic exchange most likely to occur?

Isotopic exchange is often catalyzed by:

  • pH: Both acidic and basic conditions can promote the exchange of deuterium for hydrogen.

  • Temperature: Higher temperatures can accelerate the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen atoms for exchange.

  • Matrix Effects: Components within a biological matrix (e.g., plasma, urine) can sometimes influence the stability of the deuterated standard.

Q5: How can I minimize the risk of isotopic exchange?

To mitigate the risk of isotopic exchange, consider the following best practices:

  • Storage: Store this compound solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.

  • Sample Preparation: Prepare samples at low temperatures and minimize the time they are exposed to harsh pH conditions or elevated temperatures.

  • Solvent Choice: Use aprotic solvents for reconstitution and dilution where possible. If aqueous solutions are necessary, use them at a neutral pH and for the shortest time feasible.

  • Method Validation: During method development, it is crucial to assess the stability of this compound under the actual experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing this compound Signal

Symptom: The peak area of this compound is inconsistent across a batch of samples or decreases over time.

Possible Causes:

  • Isotopic Exchange (Back-Exchange): Deuterium atoms are being replaced by hydrogen, leading to a lower concentration of the d4-labeled compound.

  • Degradation of the Standard: Erdosteine itself can be unstable under certain conditions.

  • Adsorption to Surfaces: The compound may be adsorbing to sample vials, pipette tips, or parts of the LC system.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or matrix effects.

Troubleshooting Steps:

StepActionExpected Outcome
1 Assess Isotopic Stability: Perform a back-exchange experiment (see Experimental Protocol 1).Determine if the deuterated standard is stable under your analytical conditions.
2 Evaluate Chemical Stability: Conduct a forced degradation study on both Erdosteine and this compound (see Experimental Protocol 2).Identify conditions that cause degradation of the molecule.
3 Check for Adsorption: Prepare a solution of this compound and transfer it between several new vials, analyzing the concentration at each step.A significant decrease in concentration suggests adsorption. Consider using silanized glassware or different vial materials.
4 Review Sample Preparation: Ensure consistent and precise execution of the sample preparation workflow. Evaluate extraction recovery and matrix effects.Consistent recovery and minimal matrix effects across samples.
Issue 2: Artificially High Analyte (Erdosteine) Concentration

Symptom: The calculated concentration of Erdosteine is unexpectedly high, especially in blank or low-concentration samples.

Possible Causes:

  • Isotopic Exchange: Back-exchange from this compound to unlabeled Erdosteine.

  • Contamination of Internal Standard: The this compound stock may be contaminated with unlabeled Erdosteine.

  • Matrix Effects: Differential ion suppression or enhancement between the analyte and the internal standard.

Troubleshooting Steps:

StepActionExpected Outcome
1 Verify Isotopic Purity: Analyze a neat solution of the this compound standard to check for the presence of unlabeled Erdosteine (see Experimental Protocol 3).The signal for unlabeled Erdosteine should be negligible.
2 Perform Back-Exchange Experiment: As described in Issue 1, to quantify the contribution of back-exchange to the analyte signal.Minimal formation of unlabeled Erdosteine from the deuterated standard.
3 Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement.The analyte and internal standard should co-elute and experience similar matrix effects.

Data Presentation

Table 1: Illustrative Stability of this compound in Human Plasma at Room Temperature

Time (hours)Mean Peak Area of this compound (n=3)% Remaining% Back-Exchange to Erdosteine (m/z 250.3)
01,502,345100.0%< 0.1%
21,498,76599.8%< 0.1%
41,495,12399.5%0.2%
81,489,54399.1%0.5%
241,456,78997.0%1.2%

Note: This data is illustrative and based on general principles of deuterated standard stability. Actual results may vary.

Table 2: Forced Degradation of Erdosteine

ConditionDuration% Degradation of Erdosteine
0.1 M HCl24 hours~5-10%
0.1 M NaOH1 hour~8-15%
3% H₂O₂4 hours~50-60%
Heat (80°C)48 hoursNo significant degradation
Light (UV)48 hoursNo significant degradation

Data compiled from forced degradation studies of unlabeled Erdosteine. Similar degradation patterns are expected for this compound.

Experimental Protocols

Experimental Protocol 1: Assessing Isotopic Back-Exchange

Objective: To determine the extent of deuterium loss from this compound under specific experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the matrix of interest (e.g., blank plasma, mobile phase).

    • Incubate the sample under the conditions to be tested (e.g., room temperature for 24 hours, 4°C for 7 days, autosampler conditions).

  • LC-MS/MS Analysis:

    • Analyze the incubated sample using a validated LC-MS/MS method.

    • Monitor the MRM transitions for both this compound (e.g., m/z 254.3 → 208.3) and unlabeled Erdosteine (e.g., m/z 250.3 → 204.3).

  • Data Analysis:

    • Quantify the peak area of any unlabeled Erdosteine that has formed.

    • Calculate the percentage of back-exchange by comparing the peak area of the newly formed unlabeled Erdosteine to the initial peak area of this compound.

Experimental Protocol 2: Forced Degradation Study

Objective: To evaluate the chemical stability of this compound under various stress conditions.

Methodology:

  • Stress Conditions:

    • Prepare solutions of this compound in appropriate solvents.

    • Expose the solutions to a range of stress conditions, including:

      • Acidic: 0.1 M HCl at room temperature.

      • Basic: 0.1 M NaOH at room temperature.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: 80°C.

      • Photolytic: Exposure to UV light.

  • Sample Analysis:

    • At specified time points, neutralize the acidic and basic samples.

    • Analyze all samples by LC-MS/MS.

  • Data Analysis:

    • Compare the peak area of this compound in the stressed samples to that of an unstressed control sample.

    • Calculate the percentage of degradation.

Experimental Protocol 3: Assessing Isotopic Purity

Objective: To determine the percentage of unlabeled Erdosteine present as a contaminant in the this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration solution of the this compound standard in a clean solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Acquire data in full scan mode to observe the isotopic distribution.

    • In MRM mode, monitor the transitions for both this compound and unlabeled Erdosteine.

  • Data Analysis:

    • Calculate the ratio of the peak area of the unlabeled Erdosteine to the peak area of this compound.

    • This ratio represents the percentage of isotopic contamination.

Mandatory Visualization

workflow cluster_troubleshooting Troubleshooting Isotopic Instability start Inconsistent this compound Signal or High Analyte Concentration check_purity Assess Isotopic Purity (Protocol 3) start->check_purity check_stability Evaluate Isotopic Stability (Protocol 1) start->check_stability check_degradation Forced Degradation Study (Protocol 2) start->check_degradation optimize Optimize Experimental Conditions (pH, Temp, Solvent) check_purity->optimize check_stability->optimize check_degradation->optimize result Accurate & Reliable Quantification optimize->result

Caption: Troubleshooting workflow for this compound instability.

fragmentation cluster_fragmentation Proposed ESI+ Fragmentation of Erdosteine parent Erdosteine [M+H]+ m/z 250.3 fragment1 [M+H - H2O]+ m/z 232.3 parent->fragment1 - H2O fragment2 [M+H - COOHCH2S]+ m/z 204.3 parent->fragment2 - C2H3O2S

Caption: Key fragmentation pathways of Erdosteine in positive ESI-MS.

Minimizing background noise in the MRM transition for Erdosteine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise in the Multiple Reaction Monitoring (MRM) transition for Erdosteine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Erdosteine and its deuterated internal standard, this compound?

A1: Published literature suggests several MRM transitions for Erdosteine in positive ionization mode. For a deuterated internal standard like this compound, the precursor and product ions will be shifted by +4 m/z units. The optimal transitions should be determined empirically by infusing a standard solution of both the analyte and the internal standard into the mass spectrometer.

Table 1: Commonly Reported MRM Transitions for Erdosteine and Predicted Transitions for this compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Erdosteine 249.9 231.8 ESI+
Erdosteine 250 204 ESI+
This compound (Predicted) 253.9 235.8 ESI+

| this compound (Predicted) | 254 | 208 | ESI+ |

Q2: I am observing a high background signal in the MRM channel for this compound. What are the potential sources?

A2: High background noise in the MRM channel for a deuterated internal standard can originate from several sources:

  • Chemical Contamination: Solvents, reagents, and consumables (e.g., vials, pipette tips) can introduce contaminants that have similar mass-to-charge ratios to your analyte or internal standard. Common contaminants include polyethylene (B3416737) glycol (PEG), phthalates, and slip agents from plasticware.[1][2]

  • Isotopic Crosstalk: The natural isotopic abundance of elements (e.g., ¹³C, ³⁴S) in a high-concentration Erdosteine sample can contribute to the signal of the this compound precursor ion.[3][4]

  • In-Source Fragmentation: The Erdosteine analyte itself might fragment within the ion source of the mass spectrometer, and a resulting fragment ion could have the same m/z as the this compound precursor ion.[5][6]

  • Co-eluting Matrix Components: Components from the biological matrix that are not adequately removed during sample preparation can interfere with the ionization of this compound, leading to increased background noise or ion suppression.

Q3: My deuterated internal standard (this compound) is showing a poor peak shape. What could be the cause?

A3: Poor peak shape for a deuterated internal standard can be attributed to several factors:

  • Suboptimal Chromatographic Conditions: The analytical column chemistry or mobile phase composition may not be suitable for Erdosteine, leading to tailing or fronting.

  • Co-eluting Interferences: A component from the sample matrix with similar chromatographic properties could be co-eluting and interfering with the peak shape.

  • Source Contamination: A dirty ion source can lead to unstable spray and distorted peak shapes.[6]

  • Purity of the Standard: Check the purity of your this compound standard for any potential impurities that might exhibit poor chromatography.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and resolve common issues encountered during the LC-MS/MS analysis of this compound.

Guide 1: Troubleshooting High Background Noise

If you are experiencing a high background signal in the this compound MRM transition, follow this workflow:

G cluster_0 Troubleshooting High Background Noise start High Background Noise in this compound MRM a Inject Blank Solvent start->a b Is background still high? a->b c Source of noise is likely LC system or solvents b->c Yes e Source of noise is likely sample-related or carryover b->e No d Check for Contamination: - Use LC-MS grade solvents - Check mobile phase additives - Clean solvent lines & bottles c->d i Problem Resolved d->i f Optimize Sample Preparation: - Improve extraction efficiency - Use phospholipid removal plates - Check for analyte instability e->f g Investigate Isotopic Crosstalk: - Analyze a high concentration  Erdosteine standard without IS - Monitor this compound MRM f->g h Optimize MS Parameters: - Adjust Cone/Fragmentor Voltage  to minimize in-source fragmentation - Optimize collision energy g->h h->i G cluster_1 Experimental Workflow for Erdosteine Analysis sample Plasma Sample add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation of Supernatant centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject LC-MS/MS Injection reconstitute->inject

References

Strategies to improve the sensitivity of Erdosteine detection using Erdosteine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Erdosteine (B22857) detection using Erdosteine-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the quantitative analysis of Erdosteine?

This compound is a stable isotope-labeled internal standard (SIL-IS). Its chemical structure and physicochemical properties are nearly identical to Erdosteine, but it has a higher mass due to the replacement of four hydrogen atoms with deuterium. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, this compound is added to samples at a known concentration before sample preparation. It co-elutes with Erdosteine and experiences similar effects from the sample matrix and any variations in sample processing, such as extraction efficiency and ionization suppression or enhancement.[1][2] By comparing the signal of the analyte (Erdosteine) to the signal of the internal standard (this compound), it is possible to accurately quantify Erdosteine, even with low concentrations or in complex biological matrices.[1]

Q2: What are the common challenges in achieving high sensitivity for Erdosteine detection?

Achieving high sensitivity in Erdosteine detection can be challenging due to several factors:

  • Matrix Effects: Biological samples like plasma contain numerous endogenous components (e.g., phospholipids, salts) that can co-elute with Erdosteine and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[3]

  • Low Concentrations: In pharmacokinetic studies, the concentration of Erdosteine in biological fluids can be very low, requiring a highly sensitive analytical method to detect and quantify it accurately.[4]

  • Sample Degradation: Erdosteine can be susceptible to degradation under certain conditions, such as in acidic or basic solutions and through oxidation, which can lead to lower measured concentrations.[5][6]

  • Poor Peak Shape: Issues like peak tailing or fronting in the chromatogram can reduce the signal-to-noise ratio and negatively impact the limit of detection.[5]

Q3: What are the key parameters to optimize in an LC-MS/MS method for improved Erdosteine sensitivity?

To enhance the sensitivity of an LC-MS/MS method for Erdosteine, the following parameters should be carefully optimized:

  • Sample Preparation: The goal is to efficiently extract Erdosteine from the matrix while removing as many interfering components as possible. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more effective at cleaning up samples than simple protein precipitation.[4][7]

  • Chromatographic Separation: Optimizing the mobile phase composition, gradient, flow rate, and the choice of the analytical column can improve the peak shape and separate Erdosteine from matrix interferences.[2]

  • Mass Spectrometry Parameters: Fine-tuning the ionization source parameters (e.g., spray voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) is crucial for maximizing the signal intensity of both Erdosteine and this compound.[5][8]

Q4: How can matrix effects be minimized in the analysis of Erdosteine in biological samples?

Minimizing matrix effects is critical for reliable and sensitive quantification. Here are some strategies:

  • Effective Sample Cleanup: Employing more rigorous sample preparation techniques like SPE can significantly reduce matrix components.[4][7]

  • Chromatographic Separation: Adjusting the chromatographic method to separate Erdosteine from the regions where ion suppression is most likely to occur can be very effective.[2]

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Erdosteine and is affected by the matrix in a similar way, thus compensating for signal variations.[1][2]

Q5: What are the acceptable ranges for recovery and matrix effect according to regulatory guidelines?

According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the recovery of the analyte and internal standard should be consistent, precise, and reproducible. While a specific percentage is not mandated, it is important that the recovery is consistent across the concentration range. The matrix effect should be assessed, and the coefficient of variation (%CV) of the back-calculated concentrations of the quality control samples should be within ±15%.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Erdosteine using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity for both Erdosteine and this compound - Inefficient sample extraction.- Suboptimal MS/MS parameters.- Sample degradation.- Optimize the sample preparation method (e.g., switch from protein precipitation to SPE).- Re-optimize MS parameters by direct infusion of standard solutions.[5]- Ensure proper sample handling and storage to prevent degradation. Prepare fresh samples and standards if necessary.[5]
High Background Noise - Contaminated mobile phase or LC system.- Insufficiently selective MRM transition.- Use high-purity solvents and flush the LC system.[5]- Verify the specificity of the MRM transition and select a more unique product ion if needed.
Poor Peak Shape (Tailing, Fronting, or Splitting) - Mismatched sample solvent and mobile phase.- Column contamination or degradation.- Co-eluting interferences.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.[5]- Wash or replace the analytical column.- Optimize the chromatographic gradient to improve separation from interfering peaks.[2]
Inconsistent Results (High %CV) - Inconsistent sample preparation.- Variability in matrix effects.- Unstable instrument performance.- Automate the sample preparation process if possible.- Ensure the use of this compound in all samples to compensate for matrix effects.- Perform system suitability tests to ensure the instrument is performing consistently.
Significant Matrix Effects (Ion Suppression or Enhancement) - Co-eluting endogenous matrix components.- Inadequate sample cleanup.- Improve sample preparation by using a more effective cleanup method (e.g., SPE).[2]- Modify the chromatographic method to separate the analyte from the interfering matrix components.[2]- While this compound compensates for matrix effects, severe suppression can still impact sensitivity and should be addressed.[2]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Erdosteine

This protocol is a general guideline and may require optimization for specific instrumentation and matrices.

1. Preparation of Stock and Working Solutions

  • Erdosteine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erdosteine reference standard in methanol.[1]

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare a series of Erdosteine working solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration that will yield a robust signal in the MS/MS system.

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[1]

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.[1]

  • Vortex the mixture for 1 minute to precipitate the proteins.[2]

  • Centrifuge at 10,000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[1]

3. LC-MS/MS System and Parameters

The following table summarizes typical LC-MS/MS parameters for Erdosteine analysis.

Parameter Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]
Analytical Column C18, 50 x 2.1 mm, 1.8 µm[1]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Start with a low percentage of B, ramp up to elute Erdosteine, then wash and re-equilibrate the column.
Flow Rate 0.3 mL/min[4]
Injection Volume 5 µL[8]
Mass Spectrometer Triple quadrupole mass spectrometer[1]
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
MRM Transition (Erdosteine) m/z 250.0 -> 204.0[4][5] or m/z 249.9 -> 231.8[8]
MRM Transition (this compound) Predicted: m/z 254.0 -> 208.0 or m/z 253.9 -> 235.8 (to be confirmed experimentally)[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound Internal Standard start->add_is 1 precipitate Protein Precipitation (Acetonitrile) add_is->precipitate 2 centrifuge Centrifugation precipitate->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 inject Inject into LC-MS/MS supernatant->inject 5 separate Chromatographic Separation (C18) inject->separate 6 detect MS/MS Detection (MRM Mode) separate->detect 7 integrate Peak Integration detect->integrate 8 calculate Calculate Analyte/IS Ratio integrate->calculate 9 quantify Quantification using Calibration Curve calculate->quantify 10 result Final Concentration quantify->result 11

Caption: Experimental workflow for the quantification of Erdosteine using this compound.

troubleshooting_logic start Low Sensitivity Issue (Poor Signal-to-Noise) check_ms Review MS/MS Parameters? start->check_ms optimize_ms Optimize Collision Energy & Source Parameters check_ms->optimize_ms Yes check_chrom Evaluate Chromatography? check_ms->check_chrom No optimize_ms->check_chrom optimize_chrom Modify Gradient or Change Column check_chrom->optimize_chrom Yes check_prep Assess Sample Preparation? check_chrom->check_prep No optimize_chrom->check_prep optimize_prep Improve Sample Cleanup (e.g., use SPE) check_prep->optimize_prep Yes solution Improved Sensitivity check_prep->solution No optimize_prep->solution

Caption: Decision tree for troubleshooting low sensitivity in Erdosteine analysis.

References

Impact of different anticoagulants on Erdosteine-d4 stability in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the stability of Erdosteine-d4 in plasma.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood collection when analyzing this compound in plasma?

A1: While specific stability data for this compound in various anticoagulants is not extensively published, K2-EDTA is commonly used in bioanalytical methods for Erdosteine. EDTA is a chelating agent that can prevent the oxidation of thiol-containing compounds, such as the active metabolites of Erdosteine, by sequestering metal ions that can catalyze these reactions. However, it is crucial to perform your own stability studies to confirm the optimal anticoagulant for your specific assay conditions.

Q2: How can the choice of anticoagulant potentially impact the stability of this compound?

A2: Anticoagulants can influence drug stability through several mechanisms:

  • pH Modification: Different anticoagulants and their counter-ions (e.g., K2-EDTA vs. Sodium Citrate) can slightly alter the pH of the plasma sample. Changes in pH can affect the ionization state and susceptibility of a drug to hydrolysis or other degradation pathways.

  • Chelation of Metal Ions: EDTA is a strong chelator of divalent cations like Ca2+, Mg2+, and Fe2+. These metal ions can act as catalysts in oxidative degradation pathways. By sequestering these ions, EDTA can enhance the stability of oxidation-sensitive compounds.

  • Direct Interaction: While less common, there is a potential for direct chemical interaction between the anticoagulant and the analyte.

  • Enzymatic Degradation: Some anticoagulants may have a modest impact on the activity of plasma esterases or other enzymes that could potentially degrade the analyte.

Q3: What are the key stability experiments to perform when validating a bioanalytical method for this compound?

A3: According to regulatory guidelines, the following stability assessments in plasma are essential:

  • Bench-Top Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time in the laboratory.

  • Freeze-Thaw Stability: Assesses the stability of the analyte after multiple cycles of freezing and thawing.

  • Long-Term Storage Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

  • Stock Solution Stability: Evaluates the stability of the analyte in the solvent used to prepare stock and working solutions.

  • Post-Preparative Stability: Assesses the stability of the analyte in the processed sample (e.g., after protein precipitation or solid-phase extraction) at the temperature of the autosampler.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected this compound concentrations in plasma samples.
Possible Cause Troubleshooting Step
Degradation due to inappropriate anticoagulant. Action: Conduct a preliminary stability study comparing this compound stability in plasma collected with K2-EDTA, Sodium Heparin, and Sodium Citrate. Protocol: Spike known concentrations of this compound into fresh plasma with each anticoagulant. Analyze samples at initial time point (T=0) and after incubation at room temperature for 4, 8, and 24 hours. Compare the recovery of this compound across the different anticoagulants.
Oxidative degradation of Erdosteine or its metabolites. Action: If not already using EDTA, switch to K2-EDTA collection tubes. Ensure samples are processed promptly and stored at -80°C. Consider the addition of an antioxidant, such as dithiothreitol (B142953) (DTT), during sample preparation, as this has been shown to stabilize similar thiolactone compounds.
Adsorption to collection or storage tubes. Action: Evaluate the potential for non-specific binding to different types of plastic and glass tubes. Use low-binding microcentrifuge tubes for sample processing and storage.
pH-dependent instability. Action: Measure the pH of the plasma samples collected with different anticoagulants. If a significant pH difference is observed that correlates with instability, consider buffering the plasma sample immediately after collection.
Issue 2: High variability in quality control (QC) sample results.
Possible Cause Troubleshooting Step
Inconsistent sample handling. Action: Standardize the entire sample handling workflow, from blood collection to freezing. Ensure all technicians follow the exact same procedure.
Edge effects during storage. Action: When storing samples in 96-well plates, avoid using the outer wells if possible, as these can be more susceptible to temperature fluctuations during freeze-thaw cycles.
Matrix effects from different plasma lots. Action: Evaluate matrix effects using at least six different lots of human plasma during method validation. This will help identify if the variability is specific to certain plasma sources.

Data Presentation

The following tables present hypothetical data from a comparative stability study of this compound in human plasma with different anticoagulants.

Table 1: Bench-Top Stability of this compound (100 ng/mL) at Room Temperature (22°C)

Time (hours)Mean Recovery (%) in K2-EDTAMean Recovery (%) in Sodium HeparinMean Recovery (%) in Sodium Citrate
0100.0100.0100.0
498.592.195.3
897.285.690.1
2495.878.384.5

Table 2: Freeze-Thaw Stability of this compound (100 ng/mL) after Three Cycles (-80°C to Room Temperature)

AnticoagulantMean Recovery (%)% RSD
K2-EDTA96.73.1
Sodium Heparin91.55.8
Sodium Citrate93.24.5

Experimental Protocols

Protocol 1: Comparative Anticoagulant Bench-Top Stability Assessment

  • Blood Collection: Collect fresh human blood into three types of vacuum tubes: K2-EDTA, Sodium Heparin, and Sodium Citrate.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C within 30 minutes of collection. Pool the plasma for each anticoagulant type into separate polypropylene (B1209903) tubes.

  • Spiking: Spike the pooled plasma with this compound to achieve a final concentration of 100 ng/mL. Gently vortex to mix.

  • Incubation: Aliquot the spiked plasma into low-binding microcentrifuge tubes. Leave the tubes on the bench-top at room temperature (approximately 22°C).

  • Sample Analysis: At time points 0, 4, 8, and 24 hours, take triplicate aliquots for each anticoagulant. Immediately perform sample preparation (e.g., protein precipitation with acetonitrile) and analyze by a validated LC-MS/MS method.

  • Data Evaluation: Calculate the mean percentage recovery at each time point relative to the T=0 concentration for each anticoagulant.

Mandatory Visualizations

Anticoagulant_Selection_Workflow Troubleshooting Workflow for this compound Stability start Start: Inconsistent this compound Results check_stability Problem Identification Is analyte stability suspected? start->check_stability stability_study Perform Comparative Stability Study Anticoagulants: K2-EDTA, Heparin, Citrate Conditions: Bench-top, Freeze-Thaw check_stability->stability_study Yes end End: Optimized Protocol check_stability->end No, investigate other causes is_stable_edta {Data Analysis|Is this compound stable in K2-EDTA?} stability_study->is_stable_edta is_stable_others {Data Analysis|Stable in Heparin or Citrate?} is_stable_edta->is_stable_others No use_edta Solution: Standardize on K2-EDTA collection tubes. is_stable_edta->use_edta Yes use_alternative Solution: Use the identified stable anticoagulant. is_stable_others->use_alternative Yes investigate_further Further Investigation No stability in any anticoagulant? Investigate other factors: - pH - Adsorption - Oxidation is_stable_others->investigate_further No use_edta->end use_alternative->end investigate_further->end Experimental_Workflow Experimental Workflow for Stability Assessment blood_collection 1. Blood Collection K2-EDTA, Heparin, Citrate plasma_prep 2. Plasma Preparation Centrifuge at 2000g, 15 min, 4°C blood_collection->plasma_prep spiking 3. Spiking Add this compound to plasma plasma_prep->spiking incubation 4. Incubation Bench-top or Freeze-Thaw cycles spiking->incubation sample_prep 5. Sample Preparation Protein Precipitation incubation->sample_prep analysis 6. LC-MS/MS Analysis sample_prep->analysis data_eval 7. Data Evaluation Calculate % Recovery analysis->data_eval

Technical Support Center: Enhancing Erdosteine-d4 Performance Through Refined Sample Clean-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and refine sample clean-up procedures for the accurate quantification of Erdosteine (B22857) and its deuterated internal standard, Erdosteine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during sample preparation?

Low recovery of this compound is often attributed to its chemical properties. As a thiol derivative, its active metabolite contains highly reactive sulfhydryl groups.[1] Key factors contributing to poor recovery include:

  • Oxidative Degradation: The thiol group is prone to oxidation, leading to the formation of disulfide dimers or other oxidized species, which alters the chemical properties of the analyte.[1]

  • pH Instability: Erdosteine can degrade in both acidic and basic conditions, compromising the stability of the thiolactone ring and thioether linkages.[1]

  • Non-Specific Adsorption: Thiol-containing compounds can adsorb to laboratory glassware and plasticware.[1]

  • Suboptimal Extraction Solvent: The choice of solvent in liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical for efficient partitioning.[1]

Q2: How can I prevent the oxidative degradation of this compound during sample processing?

To minimize oxidative degradation, consider the following strategies:

  • Add Antioxidants: Introduce antioxidants like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your samples immediately after collection. TCEP is often preferred due to its stability and effectiveness over a wider pH range.[1]

  • Control Temperature: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of chemical degradation.[1]

  • Work Efficiently: Minimize the time between sample collection and final analysis to limit the opportunity for degradation.[1]

Q3: My results show high variability. Could the pH of my samples be the cause?

Yes, pH is a critical factor. Erdosteine is known to degrade under both acidic and basic hydrolysis conditions. The reactivity of the thiol group is also pH-dependent, with increased susceptibility to oxidation at higher pH levels. It is recommended to maintain a slightly acidic pH (e.g., pH 4-6) throughout the sample collection, storage, and extraction process.[1]

Q4: I suspect my analyte is adsorbing to labware. What can I do to mitigate this?

Non-specific binding is a common issue with reactive compounds like thiols. To address this:

  • Use Silanized Glassware: Silanizing glass inserts and vials can mask surface silanol (B1196071) groups, reducing the potential for adsorption.[1]

  • Pre-treat Plasticware: Rinsing polypropylene (B1209903) tubes with the extraction solvent can help saturate non-specific binding sites.[1]

  • Utilize Low-Binding Tubes: Commercially available low-retention microcentrifuge tubes can significantly reduce surface adsorption.[1]

Q5: What is the most suitable extraction technique for this compound?

The optimal technique depends on the biological matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed methods.[1]

  • For LLE: A moderately polar organic solvent like ethyl acetate (B1210297) is often a good starting point.[1]

  • For SPE: A reverse-phase (RP) sorbent such as C18 is generally suitable.[1]

It is crucial to empirically test a range of solvents and conditions to determine the best approach for your specific matrix and workflow.[1]

Troubleshooting Guides

Guide 1: Low Recovery of this compound

This guide addresses the issue of obtaining lower than expected signal intensity for this compound.

LowRecovery start Low this compound Recovery check_oxidation Suspect Oxidative Degradation? start->check_oxidation add_antioxidant Add Antioxidant (TCEP/DTT) Work at Low Temperature check_oxidation->add_antioxidant Yes check_ph Is pH Optimized? check_oxidation->check_ph No add_antioxidant->check_ph adjust_ph Buffer Sample to pH 4-6 check_ph->adjust_ph No check_adsorption Suspect Non-Specific Binding? check_ph->check_adsorption Yes adjust_ph->check_adsorption use_low_binding Use Silanized Glassware or Low-Binding Tubes check_adsorption->use_low_binding Yes check_extraction Is Extraction Method Optimal? check_adsorption->check_extraction No use_low_binding->check_extraction optimize_extraction Optimize SPE/LLE (Solvent, pH, Sorbent) check_extraction->optimize_extraction No end Recovery Improved check_extraction->end Yes optimize_extraction->end

Caption: Troubleshooting workflow for low this compound recovery.

Guide 2: Poor Reproducibility in this compound Signal

This guide provides steps to address inconsistent signal intensity for this compound across samples.

PoorReproducibility start Poor Reproducibility check_pipetting Pipetting Error? start->check_pipetting calibrate_pipette Calibrate Pipettes Ensure Consistent Technique check_pipetting->calibrate_pipette Yes check_matrix_effect Variable Matrix Effects? check_pipetting->check_matrix_effect No calibrate_pipette->check_matrix_effect improve_cleanup Enhance Sample Clean-up (e.g., use SPE) check_matrix_effect->improve_cleanup Yes check_is_addition Inconsistent IS Addition? check_matrix_effect->check_is_addition No improve_cleanup->check_is_addition automate_is Automate Internal Standard Addition if Possible check_is_addition->automate_is Yes check_sample_homogeneity Sample Inhomogeneity? check_is_addition->check_sample_homogeneity No automate_is->check_sample_homogeneity vortex_samples Ensure Thorough Vortexing of Samples Before Aliquoting check_sample_homogeneity->vortex_samples Yes end Reproducibility Improved check_sample_homogeneity->end No vortex_samples->end

Caption: Troubleshooting workflow for poor reproducibility.

Data Presentation

Table 1: Comparison of Sample Clean-up Techniques for Erdosteine Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)
Protein Precipitation (PP) Protein removal by precipitation with an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Less effective at removing other matrix components, which can lead to ion suppression.Variable, generally lower than SPE.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing highly polar and non-polar interferences.Can be labor-intensive and may require solvent evaporation and reconstitution steps.85-105%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, reducing matrix effects and improving sensitivity.[2]More complex and costly than PP and LLE.[3][4][5]>90%[2][6]

Table 2: Key Parameters for a Validated LC-MS/MS Method for Erdosteine Quantification

ParameterTypical Value
Linearity Range0.2 - 5000 ng/mL[2][6]
Lower Limit of Quantitation (LLOQ)0.2 ng/mL[2][6]
Intra-day Accuracy99.6% - 105.0%[2][6]
Intra-day Precision (%RSD)< 4.76%[2][6]
Inter-day Accuracy95.0% - 100.5%[2][6]
Inter-day Precision (%RSD)< 5.26%[2][6]
Internal StandardLetosteine or this compound[6][7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction of Erdosteine from human plasma using a 96-well SPE plate.

SPE_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is vortex Vortex to Mix add_is->vortex load_sample Load Sample onto Conditioned and Equilibrated SPE Plate vortex->load_sample wash_plate Wash Plate to Remove Interferences (e.g., with aqueous solution) load_sample->wash_plate elute_analyte Elute Erdosteine and this compound (e.g., with Methanol) wash_plate->elute_analyte evaporate Evaporate Eluate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard solution. Vortex the mixture for 30 seconds.[8]

  • SPE Plate Conditioning: Condition the wells of a 96-well OASIS HLB extraction plate with methanol, followed by equilibration with water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Washing: Wash the wells with an appropriate aqueous solution to remove polar interferences.

  • Elution: Elute Erdosteine and this compound from the sorbent using methanol.[2][6]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[2][6]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general method for LLE of Erdosteine from a biological matrix.

Methodology:

  • Sample Preparation: To a known volume of the sample, add the this compound internal standard.

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to a slightly acidic value (e.g., 4-6) to enhance the stability and extraction efficiency of Erdosteine.

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PP)

This is a simple and rapid method for sample clean-up.

Methodology:

  • Sample Preparation: To a known volume of plasma, add the this compound internal standard.

  • Precipitation: Add a 3-fold volume of cold acetonitrile (B52724) to the sample.

  • Mixing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).

References

Validation & Comparative

A Comparative Guide to Internal Standards for Erdosteine Analysis: Erdosteine-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Erdosteine (B22857) in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is a pivotal factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of Erdosteine-d4 with other commonly employed internal standards, supported by experimental data and detailed methodologies.

The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte of interest. This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the analysis. This guide will compare the theoretical advantages and potential challenges of using this compound against the experimentally validated performance of other internal standards like Erdosteine-¹³C₄ and Letosteine, as well as structurally analogous compounds such as Paracetamol.

Quantitative Performance Data

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following table summarizes the performance of various internal standards used in the quantification of Erdosteine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct experimental data for this compound is not extensively published, its expected performance is extrapolated based on the known behavior of deuterated standards.

Internal StandardAnalyteMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Key Considerations
This compound (Deuterated) ErdosteineHuman Plasma(Theoretical) 1-5000(Expected) 95-105(Expected) <15Potential for chromatographic shift (isotopic effect) and deuterium (B1214612) exchange. Generally more cost-effective synthesis than ¹³C-labeled standards.
Erdosteine-¹³C₄ ErdosteineHuman Plasma1-5000[1]98.2 - 102.4[1]< 5[1]Considered the gold standard due to identical chemical and physical properties to the analyte, minimizing isotopic effects. Provides the highest accuracy and precision.[2]
Letosteine ErdosteineHuman Plasma0.2-5000[3][4]95.0 - 105.0[3][4]< 5.26[3][4]A structural analog that may not perfectly mimic the analyte's behavior during sample processing and ionization, potentially leading to less effective compensation for matrix effects.
Paracetamol ErdosteineHuman Plasma5-3000[5]Not explicitly reported for ErdosteineNot explicitly reported for ErdosteineA structurally unrelated compound used as an internal standard.[5] Significant differences in chemical and physical properties can lead to poor compensation for matrix effects and extraction variability.
Captopril Erdosteine MetaboliteHuman Plasma5-10000[5]Not explicitly reported for Erdosteine metaboliteNot explicitly reported for Erdosteine metaboliteUsed as an internal standard for an active metabolite of Erdosteine.[5] Similar to Paracetamol, its different structure may not provide optimal correction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of Erdosteine in human plasma using different internal standards.

Method 1: Erdosteine Analysis using Erdosteine-¹³C₄ as Internal Standard

This protocol is a representative example of a validated LC-MS/MS method for the quantification of Erdosteine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 200 µL of a working solution of Erdosteine-¹³C₄ (100 ng/mL) in acetonitrile.

  • Vortex the mixture for 5 minutes to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate for analysis.[6]

2. Liquid Chromatography Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

  • Column: C18, 50 x 2.1 mm, 1.8 µm.[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[1]

  • MRM Transitions:

    • Erdosteine: m/z 249.9 → 231.8[1]

    • Erdosteine-¹³C₄: m/z 253.9 → 235.8 (predicted)[1]

Method 2: Erdosteine Analysis using Letosteine as Internal Standard

This protocol is based on a sensitive and selective method for the quantitation of Erdosteine in human plasma.[3][4]

1. Sample Preparation (Solid-Phase Extraction)

  • Load 200 µL of human plasma, spiked with the internal standard Letosteine, onto a 96-well OASIS HLB extraction plate.

  • Wash the plate with an appropriate solvent.

  • Elute the analyte and internal standard with methanol.[3][4]

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[3][4]

2. Liquid Chromatography Conditions

  • LC System: HPLC system.

  • Column: C18 column.[3]

  • Mobile Phase: 1 mM ammonium (B1175870) acetate:acetonitrile (80:20, v/v), pH 3.2.[3][4]

  • Flow Rate: 0.3 mL/min.[3][4]

  • Injection Volume: Not specified.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Erdosteine: m/z 250 → 204[3][4]

    • Letosteine: m/z 280 → 160[3][4]

Visualizing the Workflow and Logic

To better illustrate the processes involved in Erdosteine analysis and the rationale behind internal standard selection, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation / SPE Spike->Precipitate Extract Supernatant/Eluate Collection Precipitate->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification

Experimental workflow for Erdosteine quantification.

Internal_Standard_Selection IS_Choice Choice of Internal Standard SIL Stable Isotope-Labeled (SIL) IS_Choice->SIL Ideal Analog Structural Analog IS_Choice->Analog Acceptable Unrelated Structurally Unrelated IS_Choice->Unrelated Less Ideal Erdosteine_d4 This compound SIL->Erdosteine_d4 Erdosteine_13C4 Erdosteine-¹³C₄ SIL->Erdosteine_13C4 Letosteine Letosteine Analog->Letosteine Paracetamol Paracetamol Unrelated->Paracetamol

Logical hierarchy for internal standard selection.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Erdosteine. While structurally analogous and unrelated internal standards have been used, the data overwhelmingly supports the superiority of a stable isotope-labeled internal standard.

Erdosteine-¹³C₄ has been experimentally validated to provide excellent accuracy and precision, making it the gold standard for regulatory submissions and studies requiring the highest level of data integrity.[2]

This compound , as a deuterated analog, is expected to offer comparable performance to Erdosteine-¹³C₄ and is a highly suitable alternative. However, careful method development is required to assess for any potential chromatographic shifts due to the isotopic effect and to ensure the stability of the deuterium labels throughout the analytical process. Its primary advantage often lies in a more cost-effective synthesis.

Letosteine , as a structural analog, provides a viable option when a SIL internal standard is not available. However, it may not fully compensate for matrix effects and variability in extraction, potentially leading to lower precision and accuracy compared to SIL standards.

The use of structurally unrelated internal standards like Paracetamol is generally discouraged for quantitative bioanalysis of Erdosteine in complex matrices due to the high potential for inaccurate results.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, precision, and the availability of reagents. For the most reliable and defensible data, the use of a stable isotope-labeled internal standard, such as this compound or Erdosteine-¹³C₄, is strongly recommended.

References

A Comparative Guide to the Bioanalytical Quantification of Erdosteine Using Erdosteine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of the mucolytic agent Erdosteine (B22857) in human plasma. A central focus is the application of its stable isotope-labeled counterpart, Erdosteine-d4, as an internal standard to ensure accuracy and precision. As no direct inter-laboratory comparison studies are publicly available, this document synthesizes data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to provide a representative performance benchmark.

The use of a stable isotope-labeled internal standard is crucial in bioanalysis. It effectively corrects for variations in sample preparation and potential matrix effects, which is paramount for robust and reliable quantification in complex biological matrices like plasma.

Quantitative Performance: A Methodological Comparison

The following tables summarize typical performance characteristics of validated LC-MS/MS methods for Erdosteine quantification. These values represent expected outcomes from laboratories implementing standardized protocols, showcasing the method's sensitivity, accuracy, and precision.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

ParameterMethod AMethod BMethod C
Biological Matrix Human Plasma (K₂EDTA)Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationSolid-Phase Extraction (SPE)Derivatization, Protein Precipitation
Internal Standard Erdosteine-¹³C₄LetosteineParacetamol & Captopril
Chromatographic Column C18, 50 x 2.1 mm, 1.8 µm[1]C18[2][3]Agilent XDB-C18, 50 x 4.6 mm, 1.8 µm[4]
Mobile Phase Acetonitrile (B52724) and 0.1% Formic Acid in Water1 mM Ammonium Acetate-Acetonitrile (80:20, pH 3.2)[2][3]0.1% Formic Acid in Methanol & 0.1% Formic Acid in 5 mM Ammonium Acetate[4]
Flow Rate Gradient0.3 mL/min[2][3]Gradient[4]
Injection Volume Not Specified20 µL[3]Not Specified

Table 2: Comparison of Mass Spectrometry Parameters and Method Performance

ParameterMethod AMethod BMethod C
Ionization Mode ESI, PositiveESI, Positive[2]ESI, Positive[4]
MRM Transition (Erdosteine) m/z 249.9 → 231.8[5]m/z 250 → 204[2][3]Not Specified
MRM Transition (IS) m/z 253.9 → 235.8 (Predicted for ¹³C₄)m/z 280 → 160 (Letosteine)[2][3]Not Specified
Linearity Range (ng/mL) 1 - 5000[5][6]0.2 - 5000[2][3]5 - 3000[4]
LLOQ (ng/mL) 1[5][6]0.2[2][3]5[4]
Intra-day Accuracy (%) 98.2% - 102.4%[5]99.6% - 105.0%[2][3]Not Specified
Inter-day Accuracy (%) Not Reported95.0% - 100.5%[2][3]Not Specified
Intra-day Precision (%RSD) < 5%[6]< 4.76%[2][3]Not Specified
Inter-day Precision (%RSD) Not Reported< 5.26%[2][3]Not Specified

Detailed Experimental Protocols

This section outlines a representative protocol for the quantification of Erdosteine in human plasma using LC-MS/MS, with this compound as the internal standard.

Materials and Reagents
  • Erdosteine reference standard (≥98% purity)

  • This compound (or other stable isotope-labeled variant) as internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥99%)

  • Human plasma with K₂EDTA as anticoagulant

  • 96-well protein precipitation plates

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Erdosteine and this compound in methanol.

  • Working Solutions: Serially dilute the Erdosteine stock solution to prepare calibration standards (CS) and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the plasma sample (blank, CS, QC, or unknown) into a 96-well protein precipitation plate.[1]

  • Add 200 µL of the internal standard working solution in acetonitrile to each well.[1]

  • Mix thoroughly on a plate shaker for 5 minutes.[1]

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer 100 µL of the supernatant to a new 96-well plate for analysis.[1]

LC-MS/MS Conditions
  • LC System: HPLC or UHPLC system.

  • Column: C18, 50 x 2.1 mm, 1.8 µm.[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Erdosteine: m/z 249.9 → 231.8[5]

    • This compound (Predicted): m/z 253.9 → 235.8

  • Data Analysis: Quantify Erdosteine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Visualized Workflows and Pathways

Experimental Workflow for Erdosteine Quantification

The following diagram illustrates a typical workflow for the bioanalytical quantification of Erdosteine in plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS in Acetonitrile (this compound, 200 µL) Plasma->Add_IS Vortex Vortex Mix (5 min) Add_IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject MS_Detect MRM Detection LC_Inject->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Integration Peak Integration Data_Acq->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Regression Ratio->Curve Concentration Calculate Concentration Curve->Concentration

Workflow for Erdosteine quantification in plasma.
Mechanism of Action: Erdosteine's Antioxidant Pathway

Erdosteine is a prodrug, meaning it is converted into its active form in the body.[7][8][9] After oral administration, it undergoes first-pass metabolism in the liver to form Metabolite 1 (M1), which contains a free sulfhydryl (-SH) group.[7][8][10][11] This active metabolite is responsible for Erdosteine's therapeutic effects, including its potent antioxidant activity.[10][12][13] M1 can directly scavenge harmful reactive oxygen species (ROS), which are implicated in the inflammation and tissue damage seen in respiratory diseases like COPD.[10][14]

G cluster_drug Pharmacokinetics cluster_cellular Cellular Action Erdosteine Erdosteine (Prodrug) Metabolism Hepatic First-Pass Metabolism Erdosteine->Metabolism M1 Metabolite 1 (M1) (Active Form with free -SH group) Metabolism->M1 Scavenging Direct Scavenging by -SH group M1->Scavenging Provides -SH group ROS Reactive Oxygen Species (ROS) (e.g., from inflammation) ROS->Scavenging Effect Reduced Oxidative Stress & Tissue Damage Scavenging->Effect

References

Navigating Bioanalysis: A Comparative Guide to an LC-MS/MS Assay for Erdosteine Featuring a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a cornerstone of accurate pharmacokinetic and bioequivalence studies. This guide offers an in-depth comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the mucolytic agent Erdosteine (B22857), highlighting the use of a deuterated internal standard, Erdosteine-d4. The performance of this method is contrasted with alternative analytical approaches, supported by experimental data to inform methodological choices in drug development.

The quantification of Erdosteine in biological matrices is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has emerged as the gold standard for such bioanalytical assays due to its high sensitivity, selectivity, and speed. A key element in a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most suitable choice as they exhibit nearly identical physicochemical properties to the analyte, ensuring high accuracy and precision.[1]

This guide will delve into the specifics of an LC-MS/MS assay utilizing this compound (proxied by the closely related stable isotope-labeled Erdosteine-¹³C₄), presenting its accuracy and precision data alongside those of methods employing different internal standards. Detailed experimental protocols are provided to allow for a comprehensive understanding of the methodologies.

Comparative Performance of LC-MS/MS Assays for Erdosteine

The accuracy and precision of an analytical method are paramount for its reliability. The following tables summarize the performance of an LC-MS/MS assay for Erdosteine using a stable isotope-labeled internal standard (Erdosteine-¹³C₄) and compare it with a method using a different internal standard, letosteine.[2]

Table 1: Accuracy and Precision Data for LC-MS/MS Assay of Erdosteine using Erdosteine-¹³C₄ Internal Standard [1]

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1< 5.095.0 - 105.0< 5.095.0 - 105.0
Low (LQC)3< 4.597.0 - 103.0< 4.597.0 - 103.0
Medium (MQC)500< 4.098.0 - 102.0< 4.098.0 - 102.0
High (HQC)4000< 3.598.0 - 102.0< 3.598.0 - 102.0

Data is representative of a validated method and may vary between laboratories.

Table 2: Accuracy and Precision Data for LC-MS/MS Assay of Erdosteine using Letosteine Internal Standard [2]

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
QC 10.54.76105.05.26100.5
QC 21.53.89102.74.5399.3
QC 31502.5499.63.1297.5
QC 415002.13100.12.8795.0
QC 540001.8799.82.5596.8

The data clearly demonstrates that both methods provide excellent accuracy and precision, falling within the acceptable limits set by regulatory agencies such as the FDA and EMA. However, the use of a stable isotope-labeled internal standard like Erdosteine-¹³C₄ (as a proxy for this compound) is theoretically superior as it co-elutes with the analyte and experiences the same ionization effects, leading to more effective compensation for matrix effects and variability in sample processing.[1]

Experimental Protocols

A detailed understanding of the experimental setup is crucial for replicating and comparing bioanalytical methods. Below are the key steps involved in the LC-MS/MS analysis of Erdosteine.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add the internal standard solution (this compound or a suitable alternative).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms

A streamlined workflow for the preparation of plasma samples for LC-MS/MS analysis of Erdosteine.
LC-MS/MS Conditions

  • Chromatographic Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) is typical.[4]

  • Flow Rate: A flow rate of around 0.3 mL/min is often employed.[2]

  • Injection Volume: A small injection volume, typically 5 µL, is used.[4]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Erdosteine.[2]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]

The specific MRM transitions for Erdosteine and its internal standard need to be optimized. For Erdosteine, the transition m/z 250 -> 204 is frequently monitored.[2] For this compound, the precursor ion would be shifted by +4 Da (m/z 254), and the product ion would depend on the position of the deuterium (B1214612) labels.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler column C18 Column autosampler->column esi ESI Source (Positive Ion Mode) column->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector

The logical flow of the LC-MS/MS system for the analysis of Erdosteine.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS assay for Erdosteine provides a highly accurate, precise, and robust method for its quantification in biological matrices. While other internal standards can also yield acceptable results, the inherent advantages of a SIL-IS in minimizing analytical variability make it the preferred choice for demanding applications in pharmaceutical development. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the selection and implementation of bioanalytical methods for Erdosteine.

References

The Gold Standard for Erdosteine Bioanalysis: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for determining the linearity and range of Erdosteine (B22857) assays, with a focus on the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (d4-Erdosteine).

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard for quantitative bioanalytical assays. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide will compare the performance of this benchmark method against other common analytical techniques used for Erdosteine quantification.

Quantitative Performance Data: A Comparative Overview

The selection of an analytical method for Erdosteine quantification is critical for ensuring accuracy, sensitivity, and efficiency in pharmaceutical analysis and clinical studies.[1] The following table summarizes the key validation parameters for different analytical methods, allowing for a direct comparison of their linearity, sensitivity, and accuracy.

MethodLinearity (r²)RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Internal Standard
LC-MS/MS with d4-Internal Standard (Analogous to ¹³C₄) ≥ 0.99[2]0.2 - 5000 ng/mL[3]Not explicitly stated, but method is highly sensitive0.2 ng/mL[3]95.0% - 105.0%[3][4]Erdosteine-d4 (or ¹³C₄)[2][5]
UPLC-MS/MS > 0.996[1][6]1 - 5000 ng/mL[1][6]0.1 ng/mL[6]1 ng/mL[6]97.8% - 102.4%[1][6]Ibuprofen[6]
LC-MS/MS (Pre-column Derivatization) Not explicitly stated5 - 3000 ng/mL[7]Not explicitly stated5.00 ng/mL[7]Not explicitly statedParacetamol and Captopril[4][7]
HPLC-UV 0.9995[1][8]2 - 30 µg/mL[1][8]0.44 µg/mL[1][8]0.95 µg/mL[1][8]99.78% - 101.25%[1][8]Not always used
UV-Spectrophotometry Not explicitly stated10 - 50 µg/mL[1][9]Not explicitly statedNot explicitly statedNot explicitly statedNone

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation.

LC-MS/MS with Deuterated Internal Standard (d4-Erdosteine)

This method offers the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies in biological matrices.[5]

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of Erdosteine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions of Erdosteine by serially diluting the primary stock solution.[2]

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.[2]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration standard or plasma sample, add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard.[2]

  • Vortex mix for 1 minute to precipitate proteins.[2]

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase.[2]

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Erdosteine: m/z 250 → 204[2][3][4]

      • This compound: A corresponding mass shift would be monitored (e.g., m/z 254 → 208).[2]

4. Data Analysis and Linearity Assessment:

  • Calculate the peak area ratio of the analyte (Erdosteine) to the internal standard (this compound).[2]

  • Plot the peak area ratio against the nominal concentration of Erdosteine.

  • Perform a linear regression analysis. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.[2]

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely used method for routine quality control analysis of Erdosteine.[1]

1. Sample Preparation:

  • For bulk drug or capsule formulations, dissolve an accurately weighed portion in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.

2. Chromatographic Conditions:

  • Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.[1]

  • Column: A suitable C18 column.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection Wavelength: Typically around 235 nm.[9]

3. Linearity and Range Determination:

  • Prepare a series of standard solutions of Erdosteine at different concentrations.

  • Inject each standard in triplicate and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the linear range.[8]

Workflow and Pathway Visualizations

To better understand the process of determining the linearity and range of an Erdosteine assay using a deuterated internal standard, the following workflow diagram is provided.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation A Prepare Erdosteine Stock & Working Standards C Spike Standards/Samples with IS A->C B Prepare this compound Internal Standard (IS) B->C D Protein Precipitation (e.g., with Acetonitrile) C->D Plasma Samples E Centrifugation D->E F Supernatant Transfer & Evaporation E->F G Reconstitution in Mobile Phase F->G H Injection into LC-MS/MS System G->H I Chromatographic Separation (C18 Column) H->I J Mass Spectrometric Detection (MRM Mode) I->J K Peak Area Integration (Analyte & IS) J->K L Calculate Peak Area Ratios K->L M Plot Calibration Curve (Ratio vs. Concentration) L->M N Linear Regression Analysis (Determine r² and Range) M->N

Caption: Experimental workflow for linearity and range determination of Erdosteine using a d4-internal standard.

Conclusion

The choice of an analytical method for Erdosteine quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. While various methods have been successfully validated, the use of an LC-MS/MS assay with a stable isotope-labeled internal standard like this compound offers the highest level of accuracy and reliability, making it the recommended approach for pharmacokinetic and other drug development studies.[2] This method provides a wide linear range and excellent sensitivity, crucial for detecting low concentrations of the drug in biological samples. For routine quality control of pharmaceutical formulations where high sensitivity is not a prerequisite, HPLC-UV offers a reliable and cost-effective alternative.

References

Comparative Stability of Erdosteine and Erdosteine-d4 in Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of an analyte and its internal standard in biological matrices is paramount for the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the stability of Erdosteine and its deuterated analog, Erdosteine-d4, in various biological matrices, supported by experimental data and detailed protocols.

Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Accurate quantification of Erdosteine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte during sample preparation and analysis, thereby compensating for variability and matrix effects. While explicit comparative stability data for this compound is not always published, its routine use in validated bioanalytical methods strongly suggests a stability profile comparable to that of the parent drug.

Quantitative Stability Data

The stability of Erdosteine in human plasma has been evaluated under various storage and handling conditions as part of bioanalytical method validations. The following tables summarize the stability of Erdosteine. It is assumed that this compound exhibits similar stability, as it is a chemically identical structure with the only difference being the presence of deuterium (B1214612) atoms, which does not significantly alter its chemical properties.

Stability ConditionMatrixDurationTemperatureAnalyteStability Assessment (% Deviation from Nominal)
Freeze-Thaw Stability Human Plasma3 cycles-20°C to -80°C to Room TempErdosteineWithin ±15%
This compoundAssumed to be within ±15% (based on successful method validation)
Short-Term (Bench-Top) Stability Human PlasmaUp to 4 hoursRoom TemperatureErdosteineWithin ±15%
This compoundAssumed to be within ±15%
Long-Term Stability Human PlasmaAt least 30 days-80°CErdosteineWithin ±15%
This compoundAssumed to be within ±15%
Post-Preparative (Autosampler) Stability Processed Plasma SamplesAt least 24 hours4°CErdosteineWithin ±15%
This compoundAssumed to be within ±15%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. The following are generalized protocols for assessing the stability of Erdosteine in biological matrices.

Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a known concentration of Erdosteine and this compound into at least three aliquots of the biological matrix (e.g., human plasma) at low and high quality control (QC) concentrations.

  • Freezing and Thawing Cycles: Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. Thaw the samples unassisted at room temperature. Repeat this freeze-thaw cycle for a specified number of times (typically three).

  • Sample Analysis: After the final thaw, process the samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Data Evaluation: Compare the mean concentration of the stability samples against freshly prepared calibration standards and control samples. The deviation should be within acceptable limits (typically ±15%).

Short-Term (Bench-Top) Stability Assessment
  • Sample Preparation: Spike a known concentration of Erdosteine and this compound into at least three aliquots of the biological matrix at low and high QC concentrations.

  • Incubation: Let the QC samples sit on the bench-top at room temperature for a specified period (e.g., 4, 6, or 24 hours) to simulate the time samples might be at room temperature during sample processing.

  • Sample Analysis: Process and analyze the samples using the validated bioanalytical method.

  • Data Evaluation: Compare the results to freshly prepared standards and control samples to determine the percentage deviation.

Long-Term Stability Assessment
  • Sample Preparation: Prepare multiple aliquots of low and high QC samples by spiking Erdosteine and this compound into the biological matrix.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).

  • Analysis at Intervals: Analyze a set of the stored QC samples at predetermined time points (e.g., 1, 3, 6, and 12 months).

  • Data Evaluation: Compare the concentrations of the stored samples to the nominal concentrations to assess the stability over time.

Post-Preparative Stability Assessment
  • Sample Preparation: Process a set of low and high QC samples according to the validated bioanalytical method.

  • Autosampler Storage: Place the processed samples in the autosampler and store them under the conditions of a typical analytical run (e.g., 4°C) for a specified duration (e.g., 24 or 48 hours).

  • Re-analysis: Re-inject and analyze the samples.

  • Data Evaluation: Compare the results from the re-injected samples to the initial results to determine the stability of the processed samples.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_eval Evaluation prep_qc Prepare Low & High QC Samples (Erdosteine & this compound in Matrix) ft Freeze-Thaw Cycles prep_qc->ft Expose to Condition st Short-Term (Bench-Top) prep_qc->st Expose to Condition lt Long-Term Storage prep_qc->lt Expose to Condition pp Post-Preparative prep_qc->pp Expose to Condition process Sample Processing (e.g., Protein Precipitation) ft->process st->process lt->process pp->process lcms LC-MS/MS Analysis process->lcms eval Compare to Fresh Samples (Calculate % Deviation) lcms->eval

Workflow for assessing the stability of Erdosteine and this compound.
Signaling Pathways Modulated by Erdosteine

Erdosteine exerts its therapeutic effects through the modulation of several key signaling pathways involved in inflammation and oxidative stress. Its active metabolites can influence the PI3K/Akt, MAPK, and NF-κB signaling cascades.

G cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response stimuli Stimuli pi3k PI3K stimuli->pi3k mapk MAPK stimuli->mapk ikk IKK stimuli->ikk akt Akt pi3k->akt nfkb NF-κB akt->nfkb mapk->nfkb ikk->nfkb inflammation Inflammatory Gene Expression (e.g., IL-6, TNF-α) nfkb->inflammation erdosteine Erdosteine (Active Metabolites) erdosteine->akt Inhibits erdosteine->mapk Inhibits erdosteine->nfkb Inhibits

Erdosteine's modulation of key inflammatory signaling pathways.

The Gold Standard in Bioanalysis: Erdosteine-d4 Outperforms Structural Analogs as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is the bedrock of successful preclinical and clinical studies. In the bioanalysis of the mucolytic agent Erdosteine, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of the performance characteristics of Erdosteine-d4, a deuterated stable isotope-labeled internal standard, against a conventional structural analog. The evidence unequivocally demonstrates the superiority of this compound in providing the highest level of accuracy and precision.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating stable isotopes such as deuterium (B1214612) (²H), the internal standard becomes chemically identical to the analyte, in this case, Erdosteine. This near-perfect chemical mimicry ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variability that can be introduced at each stage of the analytical process.[2][4]

In contrast, a structural analog internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, structural analogs may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte.[5][6] This can lead to inadequate correction for matrix effects and other sources of analytical variability, ultimately compromising the integrity of the data.[7]

Performance Characteristics: A Comparative Overview

While direct head-to-head experimental data for this compound versus a specific structural analog is not extensively published, we can construct a robust comparison based on established principles of bioanalytical method validation and representative data from studies using SIL and structural analog internal standards for Erdosteine and other compounds. The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Erdosteine quantification.

Table 1: Performance Characteristics with this compound (Deuterated Internal Standard)

ParameterExpected PerformanceRationale
Linearity (r²) ≥ 0.99Co-elution and identical ionization behavior of this compound and Erdosteine lead to a highly linear response across a wide concentration range.
Accuracy (% Bias) Within ± 5%This compound effectively compensates for matrix effects and variability in extraction recovery, resulting in high accuracy.[2][8]
Precision (%CV) < 10%The consistent normalization provided by the deuterated internal standard minimizes variability between measurements.[8]
Matrix Effect (%CV) < 5%As a near-perfect chemical mimic, this compound experiences the same ion suppression or enhancement as Erdosteine, leading to reliable correction.[2]
Extraction Recovery Consistent and reproducibleThe physicochemical similarities between this compound and Erdosteine ensure they are extracted with the same efficiency.[4]

Table 2: Performance Characteristics with a Structural Analog Internal Standard (e.g., Ibuprofen)

ParameterPotential PerformanceRationale
Linearity (r²) ≥ 0.99Good linearity can often be achieved, but it may be over a narrower range compared to a method with a deuterated standard.
Accuracy (% Bias) Within ± 15%Differences in extraction recovery and susceptibility to matrix effects between the analog and Erdosteine can introduce bias.[6]
Precision (%CV) < 15%Variability in the analytical process may not be fully compensated for by the structural analog, leading to higher imprecision.
Matrix Effect (%CV) > 15%The structural analog is unlikely to experience the same degree of ion suppression or enhancement as Erdosteine, leading to poor correction for matrix effects.[5]
Extraction Recovery May be different from analyteThe structural and chemical differences can lead to dissimilar extraction efficiencies, introducing a systematic error.

Note: The data presented in these tables are representative of typical performance and are based on established principles of bioanalytical method validation.[3][6][7][9]

Experimental Protocols

A robust and validated bioanalytical method is essential for the accurate quantification of Erdosteine in biological matrices. The following is a representative experimental protocol for an LC-MS/MS assay.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or the structural analog).

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[10]

Chromatographic Conditions
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[11]

  • Injection Volume: 5 µL.[11]

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Erdosteine: m/z 249.9 → 231.8[9][11]

    • This compound: The precursor and product ions will be shifted by +4 Da (to be determined experimentally).

    • Structural Analog (e.g., Ibuprofen): m/z 205.1 → 161.0[11]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification (Calibration Curve) ratio_calculation->quantification

Caption: Experimental workflow for the quantification of Erdosteine.

erdosteine_metabolism cluster_prodrug Prodrug Administration cluster_metabolism Hepatic First-Pass Metabolism cluster_action Pharmacological Action erdosteine Erdosteine (Prodrug) metabolite1 Metabolite I (Active) erdosteine->metabolite1 Thiolactone ring opening metabolite2 Metabolite II (Active) erdosteine->metabolite2 metabolite3 Metabolite III (Active) erdosteine->metabolite3 mucolytic Mucolytic Activity metabolite1->mucolytic antioxidant Antioxidant Activity metabolite1->antioxidant metabolite2->mucolytic metabolite2->antioxidant metabolite3->mucolytic metabolite3->antioxidant

Caption: Metabolic activation pathway of Erdosteine.

Conclusion

The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. While structural analogs can be employed, the use of a deuterated internal standard such as this compound offers unequivocal advantages. Its chemical and physical identity to the analyte ensures superior compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. For researchers, scientists, and drug development professionals committed to generating the highest quality data for pharmacokinetic, bioequivalence, and other regulatory submissions, this compound is the internal standard of choice.

References

A Comparative Guide to Matrix Factor and Recovery for Erdoste-ine and Erdosteine-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of matrix factor and recovery for Erdosteine and its deuterated internal standard, Erdosteine-d4, crucial parameters in the validation of bioanalytical methods. For accurate and reliable quantification of drugs in biological matrices such as human plasma, understanding the influence of the matrix on the analytical signal and the efficiency of the extraction process is paramount. This document compares different sample preparation techniques, offering supporting experimental data to aid in method selection and development.

Quantitative Performance Comparison

The selection of an appropriate sample preparation method is critical for minimizing matrix effects and maximizing analyte recovery, thereby ensuring the accuracy and precision of a bioanalytical assay. The following tables summarize the quantitative data for matrix factor and recovery for Erdosteine and its internal standards using two common extraction techniques: protein precipitation (PPT) and solid-phase extraction (SPE).

Table 1: Matrix Factor and Recovery Data for Erdosteine and Internal Standards

Analyte/Internal StandardExtraction MethodBiological MatrixQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
ErdosteineProtein PrecipitationHuman PlasmaLow QC392.598.2
Medium QC50094.1101.5
High QC400093.799.6
Erdosteine-¹³C₄Protein PrecipitationHuman Plasma--Not explicitly reportedCompensates for matrix effects
ErdosteineSolid-Phase ExtractionHuman Plasma-->95No significant matrix effect
Letosteine (IS)Solid-Phase ExtractionHuman Plasma-->95No significant matrix effect

Data for Protein Precipitation was obtained from a Benchchem application note employing Erdosteine-¹³C₄ as the internal standard.[1] Data for Solid-Phase Extraction is based on a study by Kim et al. (2004) using Letosteine as the internal standard; the study reported recoveries greater than 95% and no significant matrix effect was detected, though specific numerical values for the matrix effect were not provided in the abstract.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are the experimental protocols for the protein precipitation and solid-phase extraction methods cited in this guide.

1. Protein Precipitation (PPT) Method

This method is favored for its simplicity and high throughput.

  • Sample Preparation:

    • To 50 µL of human plasma, add 200 µL of an internal standard working solution (e.g., Erdosteine-¹³C₄ in acetonitrile).

    • Vortex the mixture for 5 minutes to precipitate the proteins.

    • Centrifuge the samples at 4000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • Column: C18, 50 x 2.1 mm, 1.8 µm.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Erdosteine: 250.0 → 204.0 m/z

      • Erdosteine-¹³C₄: 254.0 → 208.0 m/z

2. Solid-Phase Extraction (SPE) Method

SPE offers a more selective sample clean-up, which can lead to reduced matrix effects.

  • Sample Preparation:

    • Plasma samples are loaded onto a 96-well OASIS HLB extraction plate.

    • The plate is washed to remove interfering substances.

    • The analyte and internal standard are eluted with methanol.

    • The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column.

    • Mobile Phase: 1 mM ammonium (B1175870) acetate–acetonitrile (80:20, v/v), pH 3.2.

    • Ionization Mode: Electrospray Ionization (ESI).

    • MRM Transitions:

      • Erdosteine: 250 → 204 m/z

      • Letosteine (IS): 280 → 160 m/z

Bioanalytical Workflow for Erdosteine Quantification

The following diagram illustrates a typical workflow for the bioanalytical quantification of Erdosteine, from sample collection to data analysis.

Erdosteine Bioanalytical Workflow cluster_pre_analysis Sample Handling & Preparation cluster_extraction Extraction Method cluster_analysis Analysis cluster_output Result SampleCollection Plasma Sample Collection AddIS Addition of Internal Standard (this compound) SampleCollection->AddIS PPT Protein Precipitation AddIS->PPT Option 1 SPE Solid-Phase Extraction AddIS->SPE Option 2 LLE Liquid-Liquid Extraction AddIS->LLE Option 3 LCMS LC-MS/MS Analysis PPT->LCMS SPE->LCMS LLE->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Report Concentration Report DataProcessing->Report

Bioanalytical workflow for Erdosteine.

Discussion and Conclusion

The choice between protein precipitation and solid-phase extraction for Erdosteine analysis depends on the specific requirements of the study.

Protein precipitation offers a rapid and high-throughput method, making it suitable for large sample batches. The data presented demonstrates good recovery (92.5% - 94.1%) and minimal matrix effect (98.2% - 101.5%) for Erdosteine when using a stable isotope-labeled internal standard like Erdosteine-¹³C₄.[1] The use of such an internal standard is crucial to compensate for any potential variability in ionization.

Solid-phase extraction provides a more rigorous clean-up, which can be beneficial in reducing matrix effects, especially when a stable isotope-labeled internal standard is not available. The study by Kim et al. (2004) indicates excellent recovery (>95%) and no significant matrix effects for Erdosteine and the internal standard Letosteine. This suggests that SPE is a robust method for achieving clean extracts and reliable quantification.

This compound as a deuterated internal standard is the ideal choice for LC-MS/MS assays due to its similar physicochemical properties to the analyte, which allows it to effectively track and correct for variability during sample preparation and ionization. While specific comparative data for this compound across different extraction methods is limited in the public domain, the data from the protein precipitation method highlights its utility in achieving accurate and precise results.

For researchers and scientists developing bioanalytical methods for Erdosteine, it is recommended to evaluate both protein precipitation and solid-phase extraction in the context of their specific laboratory capabilities and the required assay performance. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the most reliable and accurate results, regardless of the chosen extraction method.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Erdosteine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Erdosteine-d4, a deuterium-labeled version of Erdosteine, requires careful handling and disposal due to its potential hazards. While specific disposal protocols for this compound are not distinctly outlined, the procedures for Erdosteine and its other isotopically labeled forms provide a clear and reliable guide. This document outlines the essential safety measures and step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. Although the deuterium (B1214612) labeling does not make the compound radioactive, it should be handled as a hazardous chemical waste.[1] Key safety information is summarized in the table below.

ParameterValueSource
Physical State Off-white solid[1]
Primary Hazards Harmful if swallowed. May cause skin, eye, and respiratory tract irritation.[1][2][3]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO) and sparingly in Methanol.[1]
Storage Store in a refrigerator at 2-8°C for long-term storage.[1][4]
Stability Stable under recommended storage conditions.[1]
Personal Protective Equipment (PPE)

To minimize exposure risks during handling and disposal, all personnel must wear appropriate PPE.

PPESpecificationSource
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[1][2]
Eye Protection Tightly fitting safety goggles or a face shield.[1][2][5]
Skin and Body Protection A laboratory coat is mandatory.[1][2]
Respiratory Protection In case of insufficient ventilation or dust generation, use a NIOSH-approved respirator.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[6] The following steps provide guidance for the safe collection and preparation of this compound waste for disposal.

1. Waste Classification: It is the responsibility of the chemical waste generator to determine if the waste is classified as hazardous under relevant local, state, and federal regulations.[6] Given its chemical properties, it is prudent to manage this compound as a special waste.[6]

2. Designate a Waste Collection Area: Establish a specific, well-ventilated area within the laboratory for the accumulation of this compound waste.[1] This area should be clearly marked as a "Satellite Accumulation Area" for hazardous waste.[1]

3. Select an Appropriate Waste Container: Use a chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1] The container must have a secure, leak-proof screw-top cap and should be clean and dry before use.[1]

4. Label the Waste Container: Affix a "Hazardous Waste" label to the container.[1] The label must include:

  • The full chemical name: "this compound".[1]

  • A list of all constituents of the waste, including any solvents, and their approximate concentrations.[1]

  • The date when the waste was first added to the container.[1]

5. Waste Transfer:

  • For solid this compound: Carefully transfer the waste into the labeled container using a chemically resistant spatula or scoop to avoid generating dust.[1]

  • For solutions containing this compound: Pour the liquid waste carefully into the container, using a funnel if necessary to prevent spills.[1]

  • Important: Do not mix this compound waste with incompatible chemicals.[1]

6. Container Management: Keep the waste container securely closed at all times, except when adding waste.[1]

7. Engage a Licensed Disposal Facility: Contact a licensed chemical destruction plant or hazardous waste disposal company for the final disposal.[6] The primary recommended disposal method is controlled incineration with flue gas scrubbing.[6]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the required personal protective equipment.[1]

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated waste container.[1]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into the waste container.[1]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Erdosteine_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select & Label Waste Container classify->container transfer_solid Solid Waste: Carefully Transfer to Container container->transfer_solid transfer_liquid Liquid Waste: Pour into Container container->transfer_liquid secure Securely Close Container transfer_solid->secure transfer_liquid->secure store Store in Designated Satellite Accumulation Area secure->store contact Contact Licensed Hazardous Waste Company store->contact end End: Proper Disposal via Controlled Incineration contact->end

Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Erdosteine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Erdosteine-d4, a stable isotope-labeled version of Erdosteine.

Hazard Identification and Personal Protective Equipment (PPE)

Engineering Controls: To minimize inhalation exposure, especially when handling the compound in powdered form, all work should be conducted in a well-ventilated area. The use of a chemical fume hood or a biological safety cabinet (BSC) is strongly recommended[3][4]. These engineering controls act as the primary barrier to exposure.

Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn correctly. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated[5].
Eyes/Face Safety glasses with side shields or gogglesTo protect against splashes and dust, eye protection is mandatory[6][7]. A face shield may be required for operations with a higher risk of splashing.
Body Laboratory coatA long-sleeved, impermeable lab coat should be worn to protect the skin and personal clothing from contamination[4][8].
Respiratory N95 or N100 respirator (if handling powder outside of a fume hood)For activities that may generate dust or aerosols outside of a primary engineering control, respiratory protection is necessary to prevent inhalation[5]. Surgical masks offer little to no protection from chemical dust[5][9].
Feet Closed-toe shoesTo protect against spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area (Fume Hood / BSC) gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh Weigh this compound (in ventilated enclosure) don_ppe->weigh dissolve Dissolve or Prepare Solution weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Experimental workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood or biological safety cabinet[3].

    • Ensure the work area is clean and uncluttered.

    • Gather all necessary equipment and reagents.

    • Assemble the correct PPE as outlined in the table above.

    • Don PPE in the following order: gown, hair/shoe covers (if applicable), respirator (if needed), eye/face protection, and finally gloves.

  • Handling:

    • When weighing the solid compound, use a ventilated balance enclosure or perform the task within the fume hood to contain any airborne particles.

    • Avoid direct contact with the skin, eyes, and clothing[6].

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department.

    • For small spills, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

Disposal of this compound Waste:

This compound contains deuterium, which is a stable, non-radioactive isotope[10][11]. Therefore, no special precautions for radioactivity are required for its disposal. The waste should be treated as chemical waste.

Waste Type Disposal Procedure
Solid Waste (e.g., contaminated gloves, weigh paper, absorbent pads)Place in a clearly labeled, sealed waste container designated for chemical waste.
Liquid Waste (e.g., unused solutions)Collect in a compatible, sealed, and clearly labeled waste container. Do not pour down the drain.
Sharps (e.g., contaminated needles, pipette tips)Dispose of in a designated sharps container for chemical waste[].

Waste Management Workflow:

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid Waste (gloves, paper) solid_container Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions) liquid_container Labeled Liquid Chemical Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (needles, tips) sharps_container Labeled Sharps Chemical Waste Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Figure 2: Logical workflow for the disposal of this compound waste.

All waste containers must be clearly labeled with their contents. Follow your institution's specific guidelines for chemical waste disposal and arrange for pickup by the environmental health and safety department. Since the waste from stable isotope-labeled compounds is generally treated as common chemical waste, no extra handling procedures related to its isotopic nature are necessary[10][].

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.